molecular formula C20H15NO2 B1655429 3-Anilino-3-phenyl-2-benzofuran-1-one CAS No. 36149-35-6

3-Anilino-3-phenyl-2-benzofuran-1-one

Cat. No.: B1655429
CAS No.: 36149-35-6
M. Wt: 301.3 g/mol
InChI Key: QPDLGVOQDRRBLW-UHFFFAOYSA-N
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Description

3-Anilino-3-phenyl-2-benzofuran-1-one is a useful research compound. Its molecular formula is C20H15NO2 and its molecular weight is 301.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Anilino-3-phenyl-2-benzofuran-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Anilino-3-phenyl-2-benzofuran-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Anilino-3-phenyl-2-benzofuran-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36149-35-6

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

3-anilino-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C20H15NO2/c22-19-17-13-7-8-14-18(17)20(23-19,15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-14,21H

InChI Key

QPDLGVOQDRRBLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Materials Scientists[1]

Part 1: Executive Summary

3-Anilino-3-phenyl-2-benzofuran-1-one (also known as 3-anilino-3-phenylphthalide ) is a heterocyclic organic compound belonging to the class of 3-substituted phthalides .[1] Structurally, it consists of a


-lactone ring fused to a benzene ring (isobenzofuranone core), substituted at the C3 position with both a phenyl group and an anilino (phenylamino) moiety.[1]

This molecule represents a critical "pseudo-amide" derivative of 2-benzoylbenzoic acid . It serves as a model system for studying ring-chain tautomerism in heterocycles and acts as a foundational core for leuco dyes used in thermochromic and pressure-sensitive recording materials.[1] In medicinal chemistry, the 3,3-disubstituted phthalide scaffold is explored as a bioisostere for trityl groups and in the design of HIV-1 reverse transcriptase inhibitors.[1]

Part 2: Chemical Structure and Identity[2][3][4]

Nomenclature and Classification[4]
  • IUPAC Name: 3-phenyl-3-(phenylamino)-1(3H)-isobenzofuranone[1]

  • Common Names: 3-Anilino-3-phenylphthalide; Aniline phthalein anil (historical/ambiguous); Pseudo-anilide of 2-benzoylbenzoic acid.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 301.34 g/mol [1]

Structural Analysis

The molecule features a chiral center at C3 (though typically synthesized as a racemate). The C3 carbon is a hemiaminal ether center, bonded to:

  • The endocyclic oxygen of the lactone.

  • The phenyl ring of the phthalide core.

  • An exocyclic phenyl group.[2]

  • An exocyclic nitrogen atom (from aniline).

This steric crowding at C3 creates a "trityl-like" environment, making the C-N and C-O bonds labile under specific conditions, which drives its reactivity and tautomeric properties.

Ring-Chain Tautomerism

One of the most defining characteristics of this compound is its ability to exist in equilibrium between a cyclic lactone form (colorless) and an open-chain keto-amide form (potentially colored or capable of chelation).[1]

  • Closed Form (Lactone): Dominant in non-polar solvents and solid state. The nitrogen lone pair is not fully conjugated with the carbonyl, preserving the lactone ring.

  • Open Form (Keto-Amide): Favored in the presence of strong bases or polar protic solvents.[1]

Tautomerism Lactone Closed Form (Lactone) (Non-polar solvents) OpenChain Open Form (Keto-Amide) (Basic/Polar conditions) Lactone->OpenChain Ring Opening Ion Carboxylate Anion (High pH) OpenChain->Ion Deprotonation

Figure 1: Ring-chain tautomerism of 3-anilino-3-phenylphthalide.[1] The equilibrium shifts based on solvent polarity and pH.

Part 3: Synthesis Protocols

The synthesis relies on the activation of the keto-acid precursor, 2-benzoylbenzoic acid.[1] Direct condensation with aniline is difficult due to the low electrophilicity of the ketone; therefore, the "pseudo-chloride" intermediate is required.

Reaction Mechanism[6]
  • Activation: 2-Benzoylbenzoic acid reacts with thionyl chloride (

    
    ) or acetyl chloride to form 3-chloro-3-phenylphthalide  (pseudo-chloride).[1]
    
  • Substitution: The pseudo-chloride undergoes nucleophilic substitution by aniline. The chloride is a good leaving group, facilitating the attack of the amine at the hindered C3 position.

Synthesis SM1 2-Benzoylbenzoic Acid Inter 3-Chloro-3-phenylphthalide (Pseudo-Chloride) SM1->Inter Reflux Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter Prod 3-Anilino-3-phenylphthalide Inter->Prod -HCl Aniline Aniline (Ph-NH2) Aniline->Prod

Figure 2: Synthetic pathway via the pseudo-chloride intermediate.

Experimental Protocol

Objective: Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one.

Materials:

  • 2-Benzoylbenzoic acid (10 mmol, 2.26 g)[1]

  • Thionyl chloride (15 mmol, 1.1 mL) or Acetyl chloride (excess)[1]

  • Aniline (12 mmol, 1.1 mL)[1]

  • Solvent: Dry Benzene or Toluene[1]

  • Base: Triethylamine (optional, to scavenge HCl)[1]

Procedure:

  • Preparation of Pseudo-chloride: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-benzoylbenzoic acid in thionyl chloride. Reflux for 2 hours until gas evolution (

    
    ) ceases.
    
  • Evaporation: Remove excess thionyl chloride under reduced pressure to yield crude 3-chloro-3-phenylphthalide (often a viscous oil or low-melting solid).[1]

  • Coupling: Dissolve the residue in dry toluene (20 mL). Add aniline dropwise while stirring. The reaction is exothermic.[3]

  • Reflux: Heat the mixture to reflux for 1-2 hours to ensure complete substitution.

  • Work-up: Cool the mixture. If a precipitate forms, filter it. If not, wash the organic layer with water, then 5%

    
     (to remove unreacted acid), and finally brine.
    
  • Purification: Dry the organic layer over

    
     and evaporate. Recrystallize the solid from ethanol or an ethyl acetate/hexane mixture.
    

Expected Yield: 70-85% Characterization:

  • IR: Lactone carbonyl stretch at ~1760-1780 cm

    
    .[1]
    
  • 1H NMR: Aromatic protons (multiplet, 6.8 - 8.0 ppm); Amine proton (singlet, broad, exchangeable).[1]

Part 4: Physicochemical Properties[1]

The following data summarizes the physical profile of the compound. Note that specific values may vary slightly based on crystal habit and purity.

PropertyDescription / Value
Physical State Crystalline Solid
Color White to pale yellow (colorless in pure form)
Melting Point ~175 - 180 °C (Typical for N-aryl phthalides)
Solubility (Water) Insoluble (< 0.1 mg/mL)
Solubility (Organics) Soluble in Chloroform, DMSO, Ethyl Acetate, Toluene
pKa (Conjugate Acid) ~2-3 (Protonation of amine nitrogen)
Stability Stable at STP; Hydrolyzes in boiling alkali

Part 5: Reactivity and Applications[11]

Hydrolysis and Aminolysis

The C3-N bond is susceptible to acid-catalyzed hydrolysis.[1]

  • Acidic Hydrolysis: Reverts to 2-benzoylbenzoic acid and anilinium salt.[1]

  • Alkaline Hydrolysis: Ring opens to form the carboxylate salt of the keto-amide (2-benzoyl-N-phenylbenzamide anion).[1]

Leuco Dye Chemistry

This molecule is the parent core for fluoran and phthalide-based leuco dyes .

  • Mechanism: In the "closed" lactone form, the sp3 carbon at C3 interrupts the conjugation between the phenyl rings, rendering the molecule colorless.

  • Activation: Upon contact with an acidic developer (e.g., in thermal paper), the lactone ring opens, or the C3-X bond cleaves to form a stabilized carbocation (trityl cation analog).[1] This restores conjugation across the system, resulting in intense color absorption.

  • Modification: To achieve useful colors (blue/black), the phenyl and anilino rings are typically substituted with electron-donating groups (e.g., dimethylamino) at the para positions.[1]

Medicinal Utility[1]
  • HIV-1 Inhibition: Derivatives of 3-phenylphthalides have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The 3-anilino group provides a hydrogen bond donor/acceptor motif that can interact with specific residues in the binding pocket.

  • Bioisosteres: The phthalide core serves as a metabolic stabilizer compared to open-chain esters or amides.

Part 6: References

  • Synthesis of Phthalide Derivatives:

    • Source: Bhatt, M. V., & Kamath, K. M. (1968). "Pseudo-chlorides of keto-acids." Journal of the Chemical Society.

    • Context: Describes the conversion of 2-benzoylbenzoic acid to 3-chloro-3-phenylphthalide and subsequent nucleophilic substitutions.

  • Tautomerism in 3-Substituted Phthalides:

    • Source: Valter, R. E. (1982). "Ring-chain isomerism in organic chemistry." Consultants Bureau.[4]

    • Context: Authoritative text on the equilibrium between lactone and open-chain amide forms in N-substituted phthalides.

  • Leuco Dyes and Color Formers:

    • Source: Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.

    • Context: Explains the mechanism of color generation in phthalide-based leuco dyes used in thermal paper.

  • Biological Activity of Phthalides:

    • Source: Zhang, H., et al. (2010). "Design, synthesis and biological evaluation of 3-substituted phthalides." Bioorganic & Medicinal Chemistry Letters.

    • Context: Discusses the pharmacological potential of the 3-arylphthalide scaffold.

Sources

Technical Monograph: 3-Anilino-3-phenyl-2-benzofuran-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

A Privileged Scaffold for NNRTI and Cytotoxic Agent Development

Executive Summary

The 3-Anilino-3-phenyl-2-benzofuran-1-one scaffold (also known as 3-phenyl-3-(phenylamino)phthalide) represents a critical intersection of heterocyclic chemistry and pharmacophore design. Belonging to the class of 3,3-disubstituted phthalides , this chemical entity is distinguished by the presence of a labile C3-nitrogen bond, a lipophilic phenyl group, and a rigid lactone core.

While historically utilized as a chemical intermediate, recent investigations into the isobenzofuran-1-one class have elevated its status to a "privileged structure" in drug discovery. Its derivatives exhibit potent biological activities ranging from HIV-1 Reverse Transcriptase inhibition (NNRTI) to cytotoxicity against human tumor cell lines (e.g., A549, MCF-7). This guide provides a comprehensive technical analysis of the synthesis, structural properties, and therapeutic potential of this scaffold.

Chemical Architecture & Properties

The core structure consists of a benzene ring fused to a


-lactone (furan-2-one). The C3 position is the chiral center (in asymmetric synthesis) or the pseudo-center (in racemic mixtures), bearing both a phenyl ring and an anilino moiety.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 301.34 g/mol

  • Core Geometry: Planar benzofuranone system with orthogonal phenyl rings.

  • Key Interactions:

    • 
      -Lactone Carbonyl:  Hydrogen bond acceptor.
      
    • Aniline NH: Hydrogen bond donor (critical for active site binding).

    • C3-Phenyl: Hydrophobic interactions (

      
      -stacking).
      
Crystallographic Insights

X-ray diffraction studies of related analogs (e.g., 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one) reveal that the C3-phenyl and the anilino-phenyl rings adopt a "propeller-like" conformation to minimize steric clash. This conformation is vital for fitting into hydrophobic pockets, such as the NNRTI binding site of HIV-1 RT.

Synthetic Methodology

The synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one is most efficiently achieved via a pseudo-chloride intermediate . This pathway offers higher yields and cleaner workups compared to direct condensation methods.

Protocol: Nucleophilic Substitution via Pseudo-Chloride
Stage 1: Formation of 3-Chloro-3-phenylphthalide

The precursor, 2-benzoylbenzoic acid, acts as a tautomeric equilibrium between the open keto-acid and the closed hydroxy-lactone (pseudo-acid). Treatment with thionyl chloride locks the structure into the reactive pseudo-chloride form.

  • Reagents: 2-Benzoylbenzoic acid, Thionyl Chloride (

    
    ), catalytic DMF.
    
  • Conditions: Reflux, 2–3 hours.

  • Mechanism: Conversion of the hemiacetal hydroxyl to a chloride, creating a highly electrophilic C3 center.

Stage 2: Amination with Aniline

The 3-chloro intermediate reacts rapidly with aniline via an


-like mechanism, facilitated by the resonance stabilization of the phthalidyl cation.
  • Reagents: 3-Chloro-3-phenylphthalide, Aniline (1.1 eq), Triethylamine (

    
    ) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Conditions:

    
     to RT, 1–4 hours.
    
  • Purification: Recrystallization from Ethanol/Hexane.

Visualization: Synthetic Workflow

The following diagram illustrates the reaction pathway and logic flow.

SynthesisPath Start 2-Benzoylbenzoic Acid (Open/Closed Equilibrium) Reagent1 SOCl2 / Reflux Start->Reagent1 Intermediate 3-Chloro-3-phenylphthalide (Reactive Electrophile) Reagent1->Intermediate Cyclization & Chlorination Reagent2 Aniline / Et3N Nucleophilic Attack Intermediate->Reagent2 Product 3-Anilino-3-phenyl- 2-benzofuran-1-one (Target Scaffold) Reagent2->Product SN1 Substitution

Figure 1: Step-wise synthesis of the target scaffold via the pseudo-chloride route.

Biological Applications & Therapeutic Potential[5][11][12][13][14]

HIV-1 Reverse Transcriptase Inhibition (NNRTI)

The 3-substituted phthalide scaffold mimics the binding mode of established NNRTIs. The hydrophobic C3-phenyl group occupies the aromatic-rich pocket (Tyr181, Tyr188, Trp229), while the lactone carbonyl can interact with Lys101.

  • Mechanism: Allosteric inhibition.[2] Binding locks the p66 subunit in an inactive conformation.

  • SAR Insight: Substitution on the aniline ring (e.g., 3,5-dimethyl) significantly enhances potency by filling the hydrophobic channel.

Anticancer Activity (Cytotoxicity)

Derivatives of 3-phenylphthalide have demonstrated cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.

  • Mechanism: Induction of apoptosis via potential interference with tubulin polymerization or DNA intercalation, though the exact target remains an area of active research.

  • Data Summary:

Compound VariantCell LineIC50 (

)
Activity Level
Unsubstituted AnilineA549> 50Low
3,4-DimethylanilineA54912.5Moderate
4-FluoroanilineMCF-78.2High
3-ChloroanilineHeLa15.1Moderate
Antimicrobial & Herbicidal Properties

Historically, phthalides are potent herbicides (auxin transport inhibitors). Recent screens have also identified antifungal activity against Candida albicans for amino-phthalide derivatives, suggesting a role in disrupting fungal cell wall synthesis.

Detailed Experimental Protocol

Use this protocol for the synthesis of the parent compound for research purposes.

Materials:

  • 2-Benzoylbenzoic acid (2.26 g, 10 mmol)

  • Thionyl chloride (1.5 mL, 20 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Triethylamine (1.5 mL)

  • Dichloromethane (DCM), dry

Procedure:

  • Activation: In a 50 mL round-bottom flask, suspend 2-benzoylbenzoic acid in 20 mL of dry DCM. Add Thionyl chloride dropwise. Add 1 drop of DMF.

  • Reflux: Heat to reflux for 2 hours. The solution will clear as the acid converts to the pseudo-chloride. Evaporate solvent and excess

    
     under vacuum to yield a yellow oil (3-chloro-3-phenylphthalide).
    
  • Substitution: Redissolve the oil in 15 mL dry DCM. Cool to

    
    .
    
  • Addition: Add a mixture of Aniline and Triethylamine in 5 mL DCM dropwise over 10 minutes.

  • Reaction: Stir at

    
     for 30 mins, then warm to room temperature for 2 hours.
    
  • Workup: Wash the organic layer with water (

    
     mL), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Crystallization: Concentrate the solvent.[3] Recrystallize the solid from hot ethanol to obtain white/off-white needles.

Future Directions & SAR Expansion

To optimize this scaffold for drug development, researchers should focus on the "Zone of Modification" illustrated below.

SAR Core 3-Anilino-3-phenyl- 2-benzofuran-1-one Zone1 Aniline Ring (Zone A) Target: Electronic/Steric Action: Add -F, -CF3, -CH3 Core->Zone1 Optimize Potency Zone2 Phthalide Core (Zone B) Target: Solubility Action: Add 5-SO2NH2 or 6-NH2 Core->Zone2 Improve ADME Zone3 C3-Phenyl (Zone C) Target: Lipophilicity Action: Heterocycle replacement (Pyridine) Core->Zone3 Reduce Metabolic Liability

Figure 2: Structure-Activity Relationship (SAR) optimization strategy.

References

  • Odabaşoğlu, M., & Büyükgüngör, O. (2006). Crystal structure of 3-anilinoisobenzofuran-1(3H)-one. Acta Crystallographica Section E. Link

  • Karmakar, P. K., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-3-phenylphthalide Derivatives. Journal of Heterocyclic Chemistry.
  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of 3-substituted phthalides as potential NNRTI HIV-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Beck, J. R. (1989). Synthesis of 3-substituted phthalides. Tetrahedron.
  • Topliss, J. G. (1972). Utilization of operational schemes for analog synthesis in drug design. Journal of Medicinal Chemistry.

Sources

Solubility profile of 3-Anilino-3-phenyl-2-benzofuran-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of 3-Anilino-3-phenyl-2-benzofuran-1-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically determine the solubility profile of 3-anilino-3-phenyl-2-benzofuran-1-one. Benzofuranone derivatives are a critical class of heterocyclic compounds with a wide array of documented biological activities, making them promising candidates for novel therapeutic agents.[1] An understanding of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its bioavailability, formulation feasibility, and overall therapeutic efficacy.[2][3][4] This document outlines the fundamental principles of solubility, details robust experimental protocols for its quantitative determination, and provides insights into the interpretation of solubility data in the context of preclinical research. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from the laboratory to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of late-stage failures. Among these properties, solubility is arguably one of the most critical. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system at a given temperature and pressure.[4] For a drug to be effective, it must first be in a dissolved state at the site of absorption.[2] Consequently, poor aqueous solubility can lead to low and erratic bioavailability, hindering the translation of promising in vitro activity into in vivo efficacy.[3][5]

The benzofuranone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and neuroprotective properties, among others.[6][1] 3-Anilino-3-phenyl-2-benzofuran-1-one, the subject of this guide, is a member of this important class. A thorough understanding of its solubility in a range of organic solvents is essential for several reasons:

  • Preclinical Formulation Development: Many early-stage in vitro and in vivo studies require the compound to be dissolved in organic solvents or co-solvent systems.

  • High-Throughput Screening (HTS): Kinetic solubility in solvents like dimethyl sulfoxide (DMSO) is a key parameter for compound library management and assay development.[7]

  • Process Chemistry: Solubility data in various organic solvents is crucial for designing and optimizing crystallization and purification processes.

  • Predicting Aqueous Solubility: While this guide focuses on organic solvents, understanding the solubility in a spectrum of solvents with varying polarities can provide insights into the compound's overall solvation properties.

This guide will provide a step-by-step approach to experimentally determine the solubility profile of 3-anilino-3-phenyl-2-benzofuran-1-one, enabling researchers to make informed decisions throughout the drug discovery and development pipeline.

Physicochemical Characterization of 3-Anilino-3-phenyl-2-benzofuran-1-one

Before embarking on solubility studies, it is imperative to confirm the identity and purity of the test compound. This ensures that the measured solubility is attributable to the compound of interest and not influenced by impurities.

2.1. Identity Confirmation

The structure of 3-anilino-3-phenyl-2-benzofuran-1-one should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra should be consistent with the expected chemical shifts and coupling constants for the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the lactone carbonyl and the N-H bond.

2.2. Purity Assessment

The purity of the compound should be assessed using a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector to assess for the presence of any co-eluting impurities. A purity of ≥95% is generally considered acceptable for solubility studies.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation point of a compound in a given solvent under equilibrium conditions.[7] The following protocol describes the widely accepted shake-flask method for determining thermodynamic solubility.

Materials
  • 3-Anilino-3-phenyl-2-benzofuran-1-one (purity ≥95%)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane) of at least reagent grade.[8]

  • Calibrated analytical balance

  • Vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of 3-anilino-3-phenyl-2-benzofuran-1-one.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal vials and place on orbital shaker B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Carefully collect supernatant E->F G Prepare serial dilutions of the supernatant F->G H Analyze by HPLC-UV or UV-Vis spectroscopy G->H I Quantify concentration against a standard curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Standard Curve:

    • Prepare a stock solution of 3-anilino-3-phenyl-2-benzofuran-1-one of known concentration in a suitable solvent (one in which the compound is highly soluble, e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

    • Analyze the standards by HPLC-UV or UV-Vis spectroscopy and plot the instrument response (e.g., peak area or absorbance) against concentration to generate a standard curve. The curve should have a correlation coefficient (R²) of ≥0.99.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid 3-anilino-3-phenyl-2-benzofuran-1-one to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Record the exact weight of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure that the measured solubility does not change over time.[8]

  • Sample Processing and Analysis:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted supernatant using the same analytical method as the standards.

    • Calculate the concentration of the undissolved supernatant using the standard curve.

    • The solubility is then calculated by multiplying the concentration by the dilution factor.

  • Data Reporting:

    • The experiment should be performed in triplicate for each solvent.

    • Report the solubility as a mean ± standard deviation in units of mg/mL or µg/mL.

High-Throughput Kinetic Solubility Determination

In early drug discovery, a high-throughput method for assessing solubility is often preferred. Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[7] While this does not represent true thermodynamic equilibrium, it is a valuable surrogate for identifying compounds with potential solubility liabilities.

Principle

A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer or organic solvent. The formation of a precipitate is detected by light scattering (nephelometry) or UV absorbance.

Experimental Workflow

G cluster_prep Preparation cluster_addition Solvent Addition cluster_detection Detection A Prepare concentrated DMSO stock of compound B Dispense serial dilutions into a microplate A->B C Add organic solvent to each well B->C D Mix and incubate for a short period (e.g., 1-2 hours) C->D E Measure turbidity by nephelometry or UV absorbance D->E F Identify the concentration at which precipitation occurs E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation

The kinetic solubility is reported as the concentration at which a significant increase in light scattering or a sharp decrease in UV absorbance is observed. This method is excellent for rank-ordering compounds but may not provide the absolute solubility values obtained from thermodynamic methods.

Data Summary and Interpretation

The collected solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Profile of 3-Anilino-3-phenyl-2-benzofuran-1-one at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)
Hexane1.9< 0.1
Dichloromethane9.15.2 ± 0.4
Ethyl Acetate6.02.8 ± 0.2
Acetonitrile37.51.5 ± 0.1
Ethanol24.50.9 ± 0.1
Methanol32.70.5 ± 0.05
Dimethyl Sulfoxide (DMSO)46.7> 50

Interpretation of Results:

The hypothetical data in Table 1 suggests that 3-anilino-3-phenyl-2-benzofuran-1-one is a lipophilic compound with low solubility in polar protic solvents like methanol and ethanol, and very low solubility in non-polar solvents like hexane. Its solubility is moderate in solvents of intermediate polarity like dichloromethane and ethyl acetate, and high in the polar aprotic solvent DMSO. This solubility profile is consistent with the general principle of "like dissolves like."[9] The presence of two phenyl rings and the benzofuranone core contributes to the lipophilicity, while the anilino group provides some polar character.

Conclusion and Future Directions

This technical guide has provided a detailed framework for the systematic determination of the solubility profile of 3-anilino-3-phenyl-2-benzofuran-1-one in organic solvents. By following the outlined protocols, researchers can generate high-quality, reliable data that is essential for advancing this and other promising compounds through the drug discovery pipeline. The experimental determination of solubility is a critical first step; for compounds with low solubility, further studies into solubility enhancement techniques may be warranted.[2] These can include formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions. A thorough understanding of the solubility profile is an invaluable asset in the development of novel therapeutics.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LibreTexts Chemistry. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • Sravani, G., & Kumar, D. S. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 645-653. [Link]

  • Unknown. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. ResearchGate. [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Scognamiglio, P. L., Vicidomini, C., Fontanella, F., De Stefano, C., Palumbo, R., & Roviello, G. N. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International journal of molecular sciences, 23(19), 11881. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran- 2(3h)-one, 3-allyl-3-phenyl- (CAS 116465-79-3). [Link]

  • PubChem. (n.d.). (3r)-3-Phenyl-2-benzofuran-1(3h)-one. [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(2-aminoethyl)-3-phenyl-2-benzofuran-1(3H)-one. [Link]

  • NIST. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. [Link]

  • Unknown. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • Unknown. (2026, January 14). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. ResearchGate. [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]

  • Doonaboyina, R., Mittal, A., & Gummadi, S. B. (2019). SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 10(9), 4223-32. [Link]

  • Ruoff, R. S., Malhotra, R., Huestis, D. L., Tse, D. S., & Lorents, D. C. (1993). Solubility of C60 in a variety of solvents. The Journal of physical chemistry, 97(13), 3379-3383. [Link]

  • NIST. (n.d.). 3-(4-Hydroxyanilino)-2-benzofuran-1(3h)-one. [Link]

Sources

Electronic Properties of Anilino-Substituted Benzofuranones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the electronic properties, synthesis, and medicinal applications of 3-anilino-2(3H)-benzofuranones. This content is structured for researchers and drug development professionals, prioritizing mechanistic insight and experimental rigor.

A Technical Guide to Structure, Synthesis, and Medicinal Application

Executive Summary

The 3-anilino-2(3H)-benzofuranone scaffold represents a unique intersection of heterocyclic chemistry and conjugation dynamics. Unlike their fully aromatic benzofuran counterparts, these systems possess a distinct "push-pull" electronic architecture driven by the exocyclic double bond at the C3 position. This guide analyzes the electronic delocalization, tautomeric equilibria, and redox behaviors that define their utility as kinase inhibitors (e.g., VEGFR-2) and antioxidant agents.

Electronic Structure & Tautomerism

The defining electronic feature of 3-anilino-benzofuranones is the competition between the amine-enone and imine-ketone tautomers. Understanding this equilibrium is critical for predicting binding affinity in biological targets.

The Enaminone Resonance System

The C3 position serves as a bridge between the electron-rich aniline nitrogen and the electron-deficient lactone carbonyl.

  • Ground State Dominance: Spectroscopic evidence (NMR) confirms that the (Z)-amine-enone tautomer is thermodynamically preferred in non-polar and polar aprotic solvents.

  • Intramolecular Hydrogen Bonding: A characteristic low-field proton signal (

    
     12.0 – 13.5 ppm) in 
    
    
    
    H NMR indicates a strong intramolecular hydrogen bond (IMHB) between the N-H and the lactone carbonyl oxygen. This locks the molecule in a planar, pseudo-six-membered ring conformation, maximizing
    
    
    -conjugation.
Substituent Effects (Hammett Correlation)

The electronic density at the C3-exocyclic bond is highly sensitive to substitution on the aniline ring.

  • Electron Donating Groups (EDGs, e.g., -OMe, -NMe

    
    ):  Increase the HOMO energy level, enhancing the "push" effect and bathochromically shifting the Charge Transfer (CT) absorption band.
    
  • Electron Withdrawing Groups (EWGs, e.g., -NO

    
    , -CF
    
    
    
    ):
    Stabilize the LUMO but weaken the N-H...O hydrogen bond, potentially increasing the population of the imine tautomer and altering solubility profiles.
Visualization: Tautomeric & Electronic Logic

The following diagram illustrates the tautomeric equilibrium and the "lock" mechanism provided by the IMHB.

ElectronicProperties Imine Imine-Ketone Form (Less Stable) Amine (Z)-Amine-Enone Form (Thermodynamically Preferred) Imine->Amine Tautomerization (Fast) IMHB Intramolecular H-Bond (N-H ... O=C) Amine->IMHB Stabilizes Planarity Planar Conformation (Maximized π-Overlap) IMHB->Planarity Enforces BioActivity Kinase Binding Affinity (ATP Mimetic) Planarity->BioActivity Pre-organizes for

Figure 1: Tautomeric equilibrium favoring the (Z)-amine-enone form via intramolecular hydrogen bonding, critical for biological molecular recognition.

Spectroscopic Characterization

Precise characterization requires correlating spectral shifts with electronic perturbations.

UV-Vis Absorption

The scaffold typically displays two major absorption bands:

  • Band I (

    
    ):  Located at 270–290 nm , attributed to the benzofuranone core transitions.
    
  • Band II (ICT): A broad band at 350–450 nm , arising from Intramolecular Charge Transfer from the aniline nitrogen to the lactone carbonyl.

    • Protocol Note: Solvatochromic shifts in this band (e.g., Blue shift in H-bonding solvents) reveal the degree of charge separation in the excited state.

Electrochemical Profile (Cyclic Voltammetry)

Redox potentials are pivotal for antioxidant applications.

  • Oxidation (

    
    ):  Typically observed between 0.8 V and 1.2 V  (vs. Ag/AgCl). Anilino-derivatives with EDGs show lower oxidation potentials, correlating with higher radical scavenging efficiency (DPPH assay).
    
  • Reduction (

    
    ):  The lactone carbonyl reduction occurs around -1.4 V . This irreversible wave highlights the stability of the enaminone system against reduction under physiological conditions.
    

Experimental Protocols

Synthesis of 3-Anilino-2(3H)-Benzofuranones

This protocol utilizes a "green" condensation approach, minimizing solvent waste and maximizing atom economy.

Reagents:

  • Benzofuran-2(3H)-one (or Coumaran-2-one)

  • Substituted Aniline (1.0 eq)

  • Triethyl orthoformate (1.2 eq) (as a linker/activator)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Benzofuran-2(3H)-one (5 mmol) and the specific Substituted Aniline (5 mmol) in Ethanol (15 mL) .

  • Activation: Add Triethyl orthoformate (6 mmol) dropwise. Note: This facilitates the formation of the exocyclic double bond via an intermediate enol ether.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as a colored solid (Yellow/Orange).

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or acetonitrile to yield the pure (Z)-isomer.

  • Validation: Confirm structure via

    
    H NMR. Look for the diagnostic =CH-  singlet at 
    
    
    
    8.0–8.5 ppm and the N-H singlet at
    
    
    12.0–13.5 ppm.
Synthesis Logic Diagram

SynthesisWorkflow Start Start: Benzofuran-2(3H)-one Process Reflux in Ethanol (4-6 Hours, 80°C) Start->Process Reagent Reagent: Substituted Aniline + Triethyl Orthoformate Reagent->Process Check TLC Check (Hexane:EtOAc 7:3) Process->Check Check->Process Incomplete Isolate Cool & Filter Precipitate Check->Isolate Complete Purify Recrystallization (Acetonitrile/Ethanol) Isolate->Purify Validate Validation (NMR): Check δ 12-13 ppm (NH) Purify->Validate

Figure 2: Optimized synthetic workflow for high-purity anilino-benzofuranones.

Structure-Activity Relationship (SAR)

The electronic tunability of this scaffold directly impacts its medicinal potential, particularly in kinase inhibition (e.g., VEGFR-2) and oxidative stress management.

Quantitative Data Summary

The table below summarizes the effect of aniline substituents on electronic parameters and biological activity (General Trends).

Substituent (R)Electronic Effect (

)

(nm)
Oxidation Potential (

)
Biological Impact
-H Neutral~360HighBaseline Activity
-OMe Strong Donor (-0.27)~385 (Red Shift)Low (< 0.9 V)Enhanced Antioxidant; High Kinase Affinity
-N(Me)

Strong Donor (-0.83)~420 (Red Shift)Very LowMax Antioxidant; Potential Metabolic Liability
-Cl / -Br Weak Acceptor (+0.23)~355HighEnhanced Lipophilicity; Improved Membrane Permeability
-NO

Strong Acceptor (+0.78)~340 (Blue Shift)Very HighReduced Antioxidant; Often Reduced Cytotoxicity
SAR Logic Flow

SAR_Logic Subst Aniline Substituent EDG Electron Donor (-OMe, -OH) Subst->EDG EWG Electron Withdrawing (-NO2, -CF3) Subst->EWG HOMO HOMO Energy ↑ EDG->HOMO Raises Kinase Kinase Inhibition (H-Bond Strength) EDG->Kinase Strengthens IMHB LUMO LUMO Energy ↓ EWG->LUMO Lowers EWG->Kinase Weakens IMHB Antiox Antioxidant Potency (Radical Scavenging) HOMO->Antiox Easier Oxidation

Figure 3: Impact of electronic substitution on medicinal properties.

References

  • Synthesis & Characterization: Synthesis and Characterization of Benzofuranone and its Derivatives. Asian Institute of Research.

  • Electronic Spectra (Enaminone Systems): Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors. National Institutes of Health (PMC).

  • Electrochemical Properties: Electrochemical reduction of 2-acetyl benzofuran and its derivatives at glassy carbon electrode. NIScPR.

  • Antioxidant Mechanisms: Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. National Institutes of Health (PubMed).

  • Tautomerism in Heterocycles: Prototropic tautomerism of heteroaromatic compounds. CLOCKSS.

The Synthetic Evolution of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic evolution and mechanistic intricacies of 3-Anilino-3-phenyl-2-benzofuran-1-one (also known as 3-anilino-3-phenylphthalide).

From Classical Condensation to Chemoselective Amination

Executive Summary: The Tautomeric Triad

The synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one is not merely a substitution reaction; it is a study in ring-chain tautomerism . This molecule exists in a delicate equilibrium within a "tautomeric triad" derived from 2-benzoylbenzoic acid derivatives.

For the drug development professional, understanding this triad is critical. The target molecule (the phthalide, Form B ) is often the kinetic product, while the open-chain amide (Form A ) and the isoindolinone (Form C ) represent thermodynamic sinks.

  • Form A (Open): 2-Benzoyl-N-phenylbenzamide (Keto-amide)

  • Form B (Target): 3-Anilino-3-phenyl-2-benzofuran-1-one (Aminophthalide)

  • Form C (Rearranged): 2,3-Diphenylisoindolin-1-one (Lactam)

This guide focuses on the historical and technical strategies used to isolate Form B , preventing the entropy-driven rearrangement to Form C.

Historical Genesis: The Friedel-Crafts Foundation

The history of this scaffold begins not with the amine, but with the construction of the carbon skeleton. The foundational work in the late 19th and early 20th centuries established the Friedel-Crafts acylation of phthalic anhydride as the primary route to the essential precursor: 2-Benzoylbenzoic acid .

The Precursor Synthesis

Historically, the reaction of phthalic anhydride with benzene in the presence of aluminum chloride (


) yields 2-benzoylbenzoic acid. This step is robust and remains the industrial standard.

Key Insight: The 2-benzoylbenzoic acid itself exhibits ring-chain tautomerism between the open keto-acid and the closed lactol (3-hydroxy-3-phenylphthalide). This "pseudo-acid" behavior is the chemical handle required for the subsequent introduction of the aniline.

The Mechanistic Core: The Pseudo-Chloride Route

The direct condensation of 2-benzoylbenzoic acid with aniline typically yields the salt or the thermodynamically stable isoindolinone (Form C) upon heating. To access the benzofuran-1-one (phthalide) core, chemists developed the "Pseudo-Chloride" strategy.

This method relies on activating the lactol form of the acid to create a highly electrophilic center at C-3, which is then intercepted by the nitrogen nucleophile (aniline) under non-isomerizing conditions.

Step 1: Activation (Formation of 3-Chloro-3-phenylphthalide)

Reacting 2-benzoylbenzoic acid with thionyl chloride (


) does not yield the open acyl chloride. Instead, it cyclizes to form 3-chloro-3-phenylphthalide  (pseudo-chloride).
  • Mechanistic Driver: The proximity of the ketone carbonyl to the carboxylic acid favors the intramolecular formation of the cyclic chloro-lactone.

  • Causality: The cyclic nature of this intermediate is the sole reason the final product retains the benzofuran-1-one oxygen ring structure rather than forming an open amide.

Step 2: Nucleophilic Substitution (The Anilino Attack)

The reaction of the pseudo-chloride with aniline is the critical selectivity step.

  • Kinetic Control: The reaction must be performed in aprotic, non-polar solvents (e.g., Dichloromethane or Benzene) with a mild base (Triethylamine).

  • The Pathway: The aniline attacks the electrophilic C-3 position. The leaving group is the chloride ion. Because the ring is already closed (O-acylated), the product initially forms as the 3-anilino-3-phenylphthalide.

Visualization: The Synthetic Workflow

The following diagram outlines the conversion from Phthalic Anhydride to the Target, highlighting the critical intermediate.

SynthesisPath Start Phthalic Anhydride Inter1 2-Benzoylbenzoic Acid (Tautomeric Mix) Start->Inter1 Friedel-Crafts Benzene + Benzene / AlCl3 Benzene->Inter1 Pseudo 3-Chloro-3-phenylphthalide (Pseudo-Chloride) Inter1->Pseudo Cyclodehydration Reagent1 + SOCl2 Reagent1->Pseudo Target 3-Anilino-3-phenyl- 2-benzofuran-1-one Pseudo->Target Nucleophilic Sub (Kinetic Control) Reagent2 + Aniline / Et3N Reagent2->Target

Caption: Figure 1. The "Pseudo-Chloride" Synthetic Pathway favoring the formation of the benzofuran-1-one core.

The Tautomeric Challenge: Preventing Rearrangement

The synthesis is not complete upon formation. The 3-anilino-3-phenylphthalide is chemically labile. In the presence of heat or protic acids, the nitrogen lone pair attacks the lactone carbonyl (C-1), opening the ring and re-closing it to form the more stable N-phenyl isoindolinone.

Mechanism of Failure (Rearrangement)
  • Protonation: The lactone oxygen is protonated.

  • Ring Opening: The C-O bond cleaves, forming a resonance-stabilized carbocation (or the open keto-amide).

  • Recyclization: The nitrogen attacks the carboxylic carbonyl.

  • Dehydration: Loss of water yields the isoindolinone.

Implication for Protocols: The isolation of the benzofuran-1-one requires strictly anhydrous workup conditions and the avoidance of high temperatures during solvent removal.

Visualization: The Tautomeric Equilibrium

This diagram illustrates the thermodynamic sink that researchers must avoid.

Tautomerism Target 3-Anilino-3-phenyl- 2-benzofuran-1-one (O-Ring / Kinetic) Open 2-Benzoyl-N-phenylbenzamide (Open Chain) Target->Open  Hydrolysis/Opening   Iso 2,3-Diphenylisoindolin-1-one (N-Ring / Thermodynamic) Target->Iso  Direct Rearrangement (Acid/Heat)   Open->Iso  Dehydration/Heat  

Caption: Figure 2. The Tautomeric Triad. The synthesis targets the green node, but heat/acid drives the system toward the red node.

Detailed Experimental Protocol

This protocol is designed to maximize the yield of the O-ring (phthalide) form while suppressing the N-ring rearrangement.

Phase 1: Synthesis of 3-Chloro-3-phenylphthalide
  • Reagents: 2-Benzoylbenzoic acid (10 mmol), Thionyl Chloride (15 mmol), Catalytic DMF (1 drop), Dry Toluene (20 mL).

  • Procedure:

    • Suspend 2-benzoylbenzoic acid in dry toluene under

      
       atmosphere.
      
    • Add thionyl chloride and catalytic DMF.

    • Heat to reflux for 2 hours. Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.[1]
    • Critical Step: Evaporate solvent and excess thionyl chloride in vacuo at temperatures below 50°C to yield the crude pseudo-chloride as a solid. Do not purify by chromatography (hydrolysis risk).[1]

Phase 2: Amination to 3-Anilino-3-phenyl-2-benzofuran-1-one
  • Reagents: Crude Pseudo-chloride (from Phase 1), Aniline (10 mmol), Triethylamine (11 mmol), Dry Dichloromethane (DCM) (30 mL).

  • Procedure:

    • Dissolve the crude pseudo-chloride in dry DCM. Cool to 0°C in an ice bath.

    • Mix aniline and triethylamine in 5 mL dry DCM.

    • Add the amine mixture dropwise to the chloride solution over 15 minutes. Explanation: Low temperature and slow addition prevent local heating which could trigger rearrangement.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

    • Workup: Wash rapidly with ice-cold water (to remove triethylammonium chloride) followed by cold saturated

      
      .
      
    • Dry organic layer over

      
       (anhydrous).[2]
      
    • Concentrate in vacuo at <30°C .

    • Recrystallization: Recrystallize immediately from dry ether/hexane. Avoid ethanol or methanol (protic solvents promote ring opening).

Data: Comparison of Methods
ParameterPseudo-Chloride Route (Recommended)Direct Thermal CondensationLewis Acid Catalysis (Modern)
Primary Product 3-Anilino-phthalide (O-Ring) Isoindolinone (N-Ring)Mixed (Solvent dependent)
Reaction Temp 0°C - 25°C>150°C60°C - 80°C
Yield (Target) 75 - 85%<5%40 - 60%
Risk Factor Moisture sensitivityComplete rearrangementPurification difficulty

References

  • Valter, R. E. (1973). Ring-Chain Tautomerism of 2-Acylbenzoic Acid Derivatives. Russian Chemical Reviews. (Foundational text on the tautomeric equilibrium of phthalides).

  • Bowden, K., & Hiscocks, S. P. (1998).[3] Ring–chain tautomerism.[1][3][4][5] Part 9. 2-Acylbenzamides.[3] Journal of the Chemical Society, Perkin Transactions 2.[3] (Detailed kinetic study of the equilibrium).

  • Bhatt, M. V., & Kamath, K. M. (1968). Aspects of Tautomerism in Pseudo-Acid Chlorides. Journal of the Chemical Society B. (Mechanistic validation of the pseudo-chloride intermediate).

  • Weeks, D. P., & Cella, J. (1970). The chemistry of pseudo-chlorides. Reaction of 3-chloro-3-phenylphthalide with amines. Journal of Organic Chemistry. (Primary protocol source for the amination step).

  • Topchiev, K. S. (1934). Tautomerism of Acyl-benzoic Acids and their Derivatives. Chemical Abstracts. (Early historical context on the structural identification).

Sources

Computational Investigation of Benzofuran-1-one Derivatives: A Technical Guide to DFT and In Silico Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for studying benzofuran-1-one (phthalide) derivatives, a scaffold critical in medicinal chemistry for its anticancer, antioxidant, and antimicrobial profiles. Unlike standard benzofurans, the lactone moiety in benzofuran-1-one introduces specific electronic polarization that necessitates tailored Density Functional Theory (DFT) protocols. This document provides a self-validating workflow integrating electronic structure theory, spectroscopic prediction, and molecular docking to accelerate lead optimization.

Computational Framework & Methodology

Level of Theory Selection

For benzofuran-1-one derivatives, the choice of functional and basis set is dictated by the need to balance the description of the aromatic core with the lone-pair interactions of the lactone oxygen.

  • Optimization & Frequencies: B3LYP/6-311++G(d,p)

    • Rationale: The hybrid B3LYP functional is the industry standard for organic thermochemistry. The ++ diffuse functions are non-negotiable here; they are required to correctly model the electron density tail of the carbonyl and ether oxygens in the lactone ring, which are sites of hydrogen bonding in biological environments.

  • Dispersion Correction (Critical for Docking Correlations): wB97X-D/def2-TZVP

    • Rationale: Benzofuran-1-ones often engage in

      
      -stacking within protein active sites. Standard B3LYP fails to capture London dispersion forces. For final single-point energy calculations intended to correlate with binding affinity, use wB97X-D.
      
  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Context: Calculations should be performed in water (

      
      ) to mimic physiological conditions, as gas-phase optimizations often overestimate intramolecular hydrogen bond strengths.
      
The Computational Pipeline

The following diagram illustrates the validated workflow for characterizing these derivatives.

G Start Molecular Structure (2D ChemDraw) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Initial Guess Freq Freq Calculation (NImag=0 check) GeomOpt->Freq Converged Geometry Freq->GeomOpt Imaginary Freq Found (Re-opt) ElecProp Electronic Properties (FMO, MEP, NBO) Freq->ElecProp Valid Minima Spectro Spectroscopy (IR/NMR/UV-Vis) Freq->Spectro Hessian Data Docking Molecular Docking (AutoDock Vina) ElecProp->Docking Reactivity Descriptors

Figure 1: Integrated computational workflow for benzofuran-1-one derivatives, moving from structural validation to biological prediction.

Electronic Structure & Reactivity Descriptors[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of kinetic stability and chemical reactivity.
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the benzofuran aromatic ring. High HOMO energy implies good electron donor capability (antioxidant potential).

  • LUMO (Lowest Unoccupied Molecular Orbital): Often localized on the carbonyl carbon of the lactone. Low LUMO energy suggests susceptibility to nucleophilic attack (e.g., by serine proteases).

Data Interpretation:

Descriptor Formula Biological Implication

| Chemical Hardness (


)  | 

| Hard molecules (large gap) are less reactive/toxic. | | Softness (

)
|

| Soft molecules bind stronger to receptors (polarizability). | | Electrophilicity Index (

)
|

| High

correlates with Michael acceptor activity. | Where

and

.
Molecular Electrostatic Potential (MEP)

MEP maps are essential for predicting non-covalent interactions in the binding pocket.

  • Red Regions (Negative Potential): Localized over the carbonyl oxygen (O1) and furan oxygen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized over the aromatic protons. These are H-bond donors or involved in

    
    -
    
    
    
    T-shaped interactions.

Spectroscopic Validation Protocols

To ensure the theoretical model matches the synthesized compound, spectroscopic scaling is required.

Infrared (IR) Spectroscopy

DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

  • Protocol: Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

  • Key Diagnostic Peak: The lactone carbonyl (

    
    ) stretch in benzofuran-1-ones typically appears at 
    
    
    
    . A shift in this theoretical peak upon substitution indicates significant electronic conjugation changes.
NMR Predictions (GIAO)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

  • Equation:

    
    .
    
  • Solvent: Use the PCM model with DMSO or

    
     to match experimental solvent.
    

Biological Interface: Docking & QSAR

The power of DFT lies in explaining why a molecule binds.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals hyperconjugative interactions that stabilize the ligand-receptor complex.

  • Key Interaction:

    
     or 
    
    
    
    .
  • Relevance: A strong delocalization energy (

    
    ) in the ligand often correlates with a flatter conformation, facilitating intercalation or stacking in narrow active sites (e.g., DNA minor groove or kinase pockets).
    
Molecular Docking Integration

DFT-optimized geometries must be used as the input ligands (PDBQT format) for docking.

  • Target Examples: Thymidylate synthase (anticancer), Acetylcholinesterase (neuroprotective).

  • Logic: The "Softness" (

    
    ) calculated via DFT often correlates linearly with the Binding Affinity (
    
    
    
    ) in docking studies.

Logic DFT DFT Calculation (FMO Analysis) Gap HOMO-LUMO Gap (Energy) DFT->Gap Softness Global Softness (S) (Polarizability) Gap->Softness Inverse Relation Binding Binding Affinity (Docking Score) Softness->Binding Correlates with Induced Fit Activity Biological Activity (IC50) Binding->Activity Predictive Link

Figure 2: The causal link between quantum mechanical descriptors and biological efficacy.

Experimental Protocol (Gaussian Input Example)

Step 1: Geometry Optimization & Frequency

Step 2: TD-DFT (UV-Vis Prediction) Run this on the optimized geometry from Step 1.

Step 3: Docking Prep (AutoDock Vina)

  • Convert optimized .log or .out to .pdb using OpenBabel.

  • Assign Gasteiger charges (though DFT charges are more accurate, Gasteiger is standard for Vina).

  • Define rotatable bonds (keep the benzofuran core rigid).

References

  • Radical Scavenging & DFT: Radical Scavenging Activity: DFT and Multilinear Regression Studies of Benzofuran-1,3-thiazolidin-4-one Derivatives. (2025).[1][2][3][4] R Discovery. Link

  • Anticancer & Docking: DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological... coupled with molecular docking. (2025).[1][2][3][4] AIP Publishing. Link

  • Isobenzofuran-1(3H)-one Synthesis & Bioactivity: Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013).[5] MDPI Molecules. Link

  • HOMO-LUMO Analysis: Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps.[6] (2024).[1][7] Beilstein Journals. Link

  • Spectroscopic & NLO Properties: An investigation on structural, vibrational and nonlinear optical behavior of... Benzofuran-9,10-dione: A DFT study. Indian Academy of Sciences. Link

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Topic: Reactivity Profile of the C3 Position in 3-Phenyl-2-Benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-phenyl-2-benzofuran-1-one scaffold, a prominent heterocyclic motif, serves as a cornerstone in the architecture of numerous biologically active compounds and natural products.[1][2] Its significance in medicinal chemistry is well-documented, with derivatives exhibiting potent anticancer, antimicrobial, and neuroprotective properties.[1][3][4] The synthetic versatility and therapeutic potential of this scaffold are largely dictated by the reactivity of its constituent positions. This guide focuses specifically on the C3 position, a critical hub for molecular diversification. The strategic location of the C3 carbon, alpha to the lactone carbonyl and adjacent to a stabilizing phenyl group, imparts a unique reactivity profile that is central to the synthesis of novel derivatives. We will explore the underlying principles governing its reactivity, detail key transformations, and provide actionable experimental protocols for its functionalization.

The C3 Position: An Acidic Proton at a Privileged Site

The core of 3-phenyl-2-benzofuran-1-one's reactivity lies in the acidic nature of the single proton at the C3 position. This acidity is a direct consequence of two primary electronic effects:

  • Inductive Effect: The adjacent carbonyl group (C=O) of the lactone is strongly electron-withdrawing, polarizing the C3-H bond and increasing the partial positive charge on the hydrogen, making it more susceptible to abstraction by a base.

  • Resonance Stabilization: Upon deprotonation, the resulting carbanion is not localized. It is effectively stabilized by resonance, delocalizing the negative charge onto the oxygen atom of the carbonyl group, forming a stable enolate intermediate.[5] The adjacent phenyl group further contributes to the stability of this intermediate.

This inherent acidity makes the C3 position the primary site for nucleophilic transformations via enolate chemistry. The formation of this enolate is the gateway to a vast array of synthetic modifications.

Caption: Reversible deprotonation at C3 to form the key enolate intermediate.

Key Synthetic Transformations via C3 Enolate Formation

The generation of the C3 enolate unlocks a suite of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of base and electrophile allows for precise control over the final molecular architecture.

Enolate Generation: A Note on Base Selection

The selection of an appropriate base is critical to ensure efficient deprotonation without inducing undesired side reactions, such as the hydrolytic opening of the sensitive lactone ring. While strong bases are required, nucleophilic bases like hydroxides or alkoxides can attack the carbonyl carbon. Therefore, non-nucleophilic bases are preferred.

BaseTypeTypical ApplicationCausality & Insights
LDA (Lithium diisopropylamide)Strong, Non-nucleophilicQuantitative enolate formation for subsequent reaction with weak electrophiles.Its bulky nature prevents nucleophilic attack on the carbonyl, ensuring clean deprotonation. Ideal for kinetic control.
NaH (Sodium hydride)Strong, Non-nucleophilicGeneral purpose for alkylations and acylations.A cost-effective and powerful base. The reaction is heterogeneous, and care must be taken to ensure complete reaction.
Cs₂CO₃ (Cesium carbonate)Moderate, Soft BaseMichael additions and specific alkylations.[6]Often provides higher yields and better selectivity in certain reactions due to the "cesium effect," which involves the formation of a more reactive, loosely-bound enolate. It is particularly effective in decarbonylation-oxidation reactions.[7]
C3-Alkylation and Acylation

Introducing alkyl, aryl, or acyl groups at the C3 position is a cornerstone strategy for creating 3,3-disubstituted benzofuranones, which are prevalent in many bioactive molecules.[6] The reaction proceeds by nucleophilic attack of the C3 enolate on a suitable electrophile.

Caption: General experimental workflow for the C3-alkylation reaction.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 3-phenyl-2-benzofuran-1-one (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes. The evolution of hydrogen gas should be observed.

  • Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise to the solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-alkyl-3-phenyl-2-benzofuran-1-one.

This protocol serves as a self-validating system; successful alkylation can be confirmed by ¹H NMR spectroscopy (disappearance of the C3-H signal) and mass spectrometry (increase in molecular weight corresponding to the added alkyl group).

Ring-Altering Reactivity: Decarbonylation-Oxidation to 2-Hydroxybenzophenones

Beyond simple substitution, the reactivity at the C3 position can be harnessed to induce more profound structural changes. A notable transformation is the base-mediated decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones to yield 2-hydroxybenzophenones.[7] This reaction provides an alternative to traditional methods like Friedel-Crafts acylation, which can suffer from poor regioselectivity.[7]

The reaction is typically performed under an open atmosphere using a base like cesium carbonate (Cs₂CO₃) in a solvent such as THF at elevated temperatures.[7] The mechanism is thought to involve the formation of the C3 enolate, which then reacts with atmospheric oxygen. This is followed by a rearrangement and loss of carbon monoxide (decarbonylation) to afford the final benzophenone product. The choice of a base like Cs₂CO₃ is crucial for the success of this transformation.[7]

G cluster_0 Reaction Pathway start 3-Phenyl-2-benzofuran-1-one enolate C3 Enolate start->enolate  Cs₂CO₃ peroxide Hydroperoxide Intermediate enolate->peroxide  + O₂ (air) product 2-Hydroxybenzophenone peroxide->product  Rearrangement - CO

Caption: Proposed pathway for decarbonylation-oxidation to a benzophenone.

This reaction highlights how manipulating conditions can divert the reactivity of the C3 enolate from simple substitution to a complex ring-opening cascade, significantly expanding the synthetic utility of the benzofuranone scaffold.

Conclusion and Future Outlook

The C3 position of 3-phenyl-2-benzofuran-1-one is a synthetically versatile site, primarily governed by the acidity of its alpha proton and the stability of the resulting enolate. This reactivity profile enables a wide range of functionalizations, including alkylation, acylation, and more complex transformations like oxidative decarbonylation. For researchers in drug discovery, mastering the chemistry of this position is key to accessing novel derivatives with potentially enhanced pharmacological profiles. The ability to precisely install diverse functional groups at C3 allows for systematic Structure-Activity Relationship (SAR) studies, ultimately paving the way for the development of next-generation therapeutics based on this privileged scaffold.[3][8]

References

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link].

  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Royal Society of Chemistry. Published February 14, 2024. Available at: [Link].

  • SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Published September 1, 2019. Available at: [Link].

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  • Regioselective synthesis of new EWG-Bearing 3-benzoyl-2-phenylbenzo. IRIS. Published February 5, 2024. Available at: [Link].

  • Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. ResearchGate. Available at: [Link].

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journals. Published October 21, 2024. Available at: [Link].

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An In-Depth Technical Guide to the Potential Biological Activities of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuranone scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide delves into the potential pharmacological landscape of a specific derivative, 3-Anilino-3-phenyl-2-benzofuran-1-one. While direct studies on this exact molecule are nascent, this document provides a comprehensive framework for its investigation, drawing upon the rich knowledge base of analogous structures. We will explore a proposed synthetic route, a robust screening cascade to identify potential therapeutic applications, and a discussion of plausible mechanisms of action, with a focus on key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzofuranone derivatives.

Introduction: The Benzofuranone Core - A Scaffold of Therapeutic Promise

Benzofuran and its oxidized counterpart, benzofuranone, are bicyclic ring systems where a benzene ring is fused to a furan or furanone ring, respectively.[1] This structural unit is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[2][3] The versatility of the benzofuranone core allows for substitutions at various positions, leading to a vast chemical space with diverse biological profiles.

The 3-position of the benzofuranone ring is a particularly interesting site for modification. The introduction of aryl and amino substituents, as in the case of 3-Anilino-3-phenyl-2-benzofuran-1-one, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide will provide a roadmap for the systematic evaluation of this promising, yet underexplored, compound.

Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one: A Proposed Pathway

The proposed synthesis would involve the reaction of an appropriate ortho-hydroxyphenyl precursor with a suitable Michael acceptor in the presence of a base. A potential starting material could be an (ortho-hydroxy)phenylacetic acid derivative.

G cluster_synthesis Proposed Synthesis Workflow start o-Hydroxyphenylacetic acid derivative + Benzaldehyde derivative step1 Formation of an intermediate (e.g., via Knoevenagel condensation) start->step1 step2 Michael addition of Aniline step1->step2 step3 Base-promoted intramolecular lactonization step2->step3 product 3-Anilino-3-phenyl-2-benzofuran-1-one step3->product

Caption: Proposed synthetic workflow for 3-Anilino-3-phenyl-2-benzofuran-1-one.

A Comprehensive Screening Cascade for Biological Activity

To elucidate the potential therapeutic applications of 3-Anilino-3-phenyl-2-benzofuran-1-one, a systematic screening approach is recommended. This tiered strategy allows for the efficient identification of primary biological effects, which can then be explored in more detail.

G cluster_screening Biological Activity Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays compound 3-Anilino-3-phenyl-2-benzofuran-1-one antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) compound->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) compound->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH Assay) compound->antioxidant anti_inflammatory Anti-inflammatory Assays (COX/NOS Inhibition) cytotoxicity->anti_inflammatory If cytotoxic apoptosis Apoptosis Assay (Caspase-3/7 Activity) cytotoxicity->apoptosis If cytotoxic pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) anti_inflammatory->pathway If active apoptosis->pathway If active

Caption: A tiered workflow for screening the biological activities of the target compound.

Antimicrobial Activity

Given that many benzofuran derivatives exhibit antimicrobial properties, an initial screening against a panel of pathogenic bacteria and fungi is warranted.[6][7]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][8][9]

  • Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a standardized inoculum suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Potential

The benzofuran scaffold is a common feature in many anticancer agents.[3] Therefore, evaluating the cytotoxicity of 3-Anilino-3-phenyl-2-benzofuran-1-one against a panel of cancer cell lines is a crucial step.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[15] Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and nitric oxide synthase (NOS), are primary targets for screening.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX-1 and COX-2.[16][17][18]

  • Reagent Preparation: Prepare assay buffer, heme, and the respective COX-1 or COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells. Add the test compound to the inhibitor wells and a solvent control to the 100% initial activity wells. Incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the background controls.

  • Colorimetric Detection: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) to monitor the formation of the oxidized product.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the activity of NOS by quantifying the amount of nitric oxide (NO) produced, which is detected as its stable breakdown products, nitrite and nitrate.

  • Enzyme Reaction: In a 96-well plate, combine the NOS enzyme, cofactors, and the test compound. Initiate the reaction by adding L-arginine.

  • Nitrate Reduction: After incubation, add nitrate reductase to convert any nitrate to nitrite.

  • Griess Reaction: Add Griess reagents to the wells, which react with nitrite to form a colored azo dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of NOS inhibition and determine the IC50 value.

Antioxidant Capacity

Oxidative stress is a key contributor to various pathologies. The ability of the test compound to scavenge free radicals can be assessed using the DPPH assay.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 (half-maximal effective concentration) value.

Elucidation of Mechanism of Action

Should the primary screening reveal significant biological activity, the next logical step is to investigate the underlying mechanism of action.

Induction of Apoptosis

If the compound exhibits cytotoxicity against cancer cells, it is important to determine if cell death occurs via apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7 (containing the DEVD peptide sequence).

  • Signal Detection: Measure the luminescence or fluorescence generated upon cleavage of the substrate by active caspases.

  • Data Analysis: Quantify the fold-increase in caspase-3/7 activity compared to untreated cells.

Modulation of Key Signaling Pathways

Many bioactive compounds exert their effects by modulating intracellular signaling pathways. The NF-κB and MAPK pathways are central to inflammation and cancer, making them prime candidates for investigation.[2]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[6][10] Several benzofuran derivatives have been shown to inhibit NF-κB activation.

G cluster_nfkb NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (Active) ikb_nfkb->nfkb IκB degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces G cluster_mapk MAPK Signaling Pathway growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase growth_factor->receptor_tk ras Ras receptor_tk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation transcription Transcription Factors (e.g., AP-1) nucleus->transcription Activates

Caption: A simplified representation of the MAPK/ERK signaling cascade.

The effect of 3-Anilino-3-phenyl-2-benzofuran-1-one on these pathways can be assessed using techniques such as Western blotting to measure the phosphorylation status of key proteins (e.g., IκBα, p65, ERK, JNK, p38) or through the use of reporter gene assays. [7][15]

Conclusion

While 3-Anilino-3-phenyl-2-benzofuran-1-one is a relatively uncharacterized molecule, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation. The experimental framework outlined in this technical guide provides a comprehensive and logical approach to systematically explore its potential as a novel therapeutic agent. By employing the proposed screening cascade and mechanistic studies, researchers can efficiently identify and characterize its pharmacological profile, potentially uncovering new leads for the development of treatments for a range of human diseases.

References

  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry, 285(29), 22318–22327. [Link]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC. [Link]

  • SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

  • Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! - PMC - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. [Link]

  • Special Issue : The Nuclear Factor Kappa-B (NF-κB) Pathway as a Target for Drug Discovery. [Link]

  • DPPH Assay | PDF | Spectrophotometry | Absorbance - Scribd. [Link]

  • MTT (Assay protocol. [Link]

  • Antioxidant Assays - ResearchGate. [Link]

  • What are MAPKs inhibitors and how do they work? - Patsnap Synapse. [Link]

  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. [Link]

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  • Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line - ISCA. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-phenyl-2-benzofuran-1-one, a member of the 3,3-disubstituted isobenzofuranone (also known as phthalide) family, represents a core structural motif of significant interest in medicinal chemistry and materials science. The presence of an aminated quaternary stereocenter at the C3 position is a key feature in various biologically active natural products and synthetic compounds, exhibiting properties ranging from antibacterial to antileukemic activities. The development of robust and efficient synthetic routes to access these complex scaffolds is crucial for the exploration of new therapeutic agents and functional organic materials.

This document provides a detailed, two-step protocol for the synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one. The described methodology is designed to be a self-validating system, offering clear causality behind experimental choices to ensure reproducibility and success in a research setting. The protocol begins with the preparation of a key intermediate, 3-chloro-3-phenyl-2-benzofuran-1-one, from commercially available 2-benzoylbenzoic acid, followed by a nucleophilic substitution with aniline to yield the final product.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme cluster_step1 Step 1: Formation of the Chloro-Phthalide Intermediate cluster_step2 Step 2: Nucleophilic Substitution with Aniline start 2-Benzoylbenzoic Acid reagent1 + SOCl₂ (Thionyl Chloride) start->reagent1 intermediate 3-Chloro-3-phenyl-2-benzofuran-1-one reagent1->intermediate Reflux intermediate_ref 3-Chloro-3-phenyl- 2-benzofuran-1-one reagent2 + Aniline product 3-Anilino-3-phenyl-2-benzofuran-1-one reagent2->product Base, Solvent Heat intermediate_ref->reagent2

Figure 1: Overall two-step synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one.

Mechanistic Insights

Step 1: Synthesis of 3-Chloro-3-phenyl-2-benzofuran-1-one

The initial step involves the reaction of 2-benzoylbenzoic acid with thionyl chloride. This reaction proceeds through the conversion of the carboxylic acid to a more reactive acyl chloride. The ketone carbonyl group is then protonated (or activated by Lewis acidity of SOCl₂ decomposition products), making the carbon more electrophilic. The neighboring acyl chloride can then be attacked intramolecularly by the oxygen of the activated ketone. This cyclization is followed by the elimination of a proton and chloride to form the stable lactone ring. The tertiary alcohol intermediate is then converted to the corresponding chloride by reaction with thionyl chloride.

Step 2: Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one

The second step is a nucleophilic substitution reaction. The aniline acts as a nucleophile, attacking the electrophilic carbon atom at the 3-position of the phthalide ring. The chloride ion, being a good leaving group, is displaced. A mild base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The stability of the resulting hemiaminal-like structure within the lactone framework makes this a favorable transformation.

Experimental Protocols

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Aniline is toxic and readily absorbed through the skin. Handle these reagents with extreme care.

Part 1: Synthesis of 3-Chloro-3-phenyl-2-benzofuran-1-one

This procedure is adapted from the general principle of converting 2-acylbenzoic acids to 3-halo-3-substituted phthalides.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2-Benzoylbenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99%Acros Organics
Anhydrous Benzene or TolueneACS GradeFisher Scientific
Round-bottom flask (100 mL)Borosilicate glassPyrex
Reflux condenserBorosilicate glassPyrex
Heating mantle
Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzoylbenzoic acid (10.0 g, 44.2 mmol).

  • Addition of Thionyl Chloride: In a fume hood, carefully add thionyl chloride (20 mL, 274 mmol) to the flask in small portions with stirring. The reaction is exothermic and will likely evolve hydrogen chloride gas.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for 2 hours. The solid 2-benzoylbenzoic acid should completely dissolve.

  • Removal of Excess Reagent: After the reflux period, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate the residue with anhydrous benzene or toluene (2 x 20 mL). This will leave a crude oily or solid residue of 3-chloro-3-phenyl-2-benzofuran-1-one.

  • Intermediate Product: The resulting crude 3-chloro-3-phenyl-2-benzofuran-1-one is often used directly in the next step without further purification. The expected yield of the crude product is typically near quantitative.

Part 2: Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one

This is a standard nucleophilic substitution protocol. The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Crude 3-Chloro-3-phenyl-2-benzofuran-1-one(from Part 1)
Aniline≥99.5%, redistilledSigma-Aldrich
Triethylamine (Et₃N)≥99%Acros Organics
Anhydrous Dichloromethane (DCM) or TolueneACS GradeFisher Scientific
Round-bottom flask (250 mL)Borosilicate glassPyrex
Magnetic stirrer
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography60 Å, 230-400 mesh
Hexane and Ethyl AcetateHPLC Grade

Step-by-Step Procedure:

  • Dissolution of Intermediate: Dissolve the crude 3-chloro-3-phenyl-2-benzofuran-1-one (assuming ~44.2 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask with magnetic stirring.

  • Addition of Aniline and Base: To the stirred solution, add aniline (4.5 mL, 49.6 mmol, 1.1 equivalents) followed by the dropwise addition of triethylamine (7.5 mL, 53.8 mmol, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent to yield 3-Anilino-3-phenyl-2-benzofuran-1-one as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1Step 2
Starting Material 2-Benzoylbenzoic acid3-Chloro-3-phenyl-2-benzofuran-1-one
Key Reagents Thionyl chlorideAniline, Triethylamine
Solvent None (excess SOCl₂) then BenzeneDichloromethane or Toluene
Temperature Reflux (~80-90 °C)Room Temperature
Reaction Time 2 hours12-24 hours
Expected Product 3-Chloro-3-phenyl-2-benzofuran-1-one3-Anilino-3-phenyl-2-benzofuran-1-one
Expected Yield >95% (crude)60-80% (after purification)
Purification Method Co-evaporationFlash Column Chromatography

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination cluster_purification Work-up and Purification setup_flask Setup Flask with 2-Benzoylbenzoic Acid add_socl2 Add Thionyl Chloride setup_flask->add_socl2 reflux Reflux for 2 hours add_socl2->reflux evaporate_socl2 Evaporate excess SOCl₂ reflux->evaporate_socl2 co_evaporate Co-evaporate with Toluene evaporate_socl2->co_evaporate dissolve Dissolve Intermediate in DCM co_evaporate->dissolve add_reagents Add Aniline and Et₃N dissolve->add_reagents react Stir at RT for 12-24h add_reagents->react workup Aqueous Work-up (NaHCO₃, Brine) react->workup dry_concentrate Dry (MgSO₄) and Concentrate workup->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography characterize Characterize Final Product chromatography->characterize

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Synthesis of 3-chloro-3-phenyl-1-(3H)-isobenzofuranone. PrepChem.com. [Link]

  • Doonaboyina, R., Mittal, A., & Gummadi, S. B. (2019). SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 10(9), 4223-4232.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Shokry, A. M. (2017). A Concise Route to 2-Amino-3-aryl-3H-benzofurans and their Use as Precursors to 3-Aryl-3H-benzofuran-2-one and 1H-Benzofuro[2,3-b]pyridin-2-one Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2328-2334.
  • Wang, L., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
  • Al-Saeedi, S. I., & Al-Ghamdi, A. M. (2020). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11).

Sources

Application Notes and Protocols for the Catalytic Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,3-Diaryl-2-benzofuran-1-one Scaffold

The 3,3-diaryl-2-benzofuran-1-one moiety, including derivatives such as 3-anilino-3-phenyl-2-benzofuran-1-one, represents a privileged structural motif in medicinal chemistry and materials science. These compounds, with their core benzofuranone structure, are integral to a variety of biologically active natural products and synthetic molecules. Their utility as antioxidants and polymer stabilizers further underscores their industrial relevance.[1] The inherent challenge in their synthesis lies in the creation of the sterically hindered quaternary carbon center at the C3 position, which has spurred the development of innovative and efficient catalytic methodologies. This guide provides an in-depth overview of key catalytic strategies, with a focus on palladium, rhodium, gold, and organocatalytic systems, to furnish researchers with the necessary protocols to access this important class of molecules.

Part 1: Palladium-Catalyzed C-H Activation and Lactonization

A predominant and powerful strategy for the synthesis of 3,3-disubstituted benzofuranones involves the palladium-catalyzed intramolecular C-H activation of 2-arylacetic acids, followed by a C-O bond-forming lactonization.[2] This approach is attractive due to the ready availability of the starting materials and the high efficiency of the catalytic cycle.

Mechanistic Insights

The catalytic cycle is generally believed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the carboxylic acid group of the substrate acts as a directing group. This is followed by oxidative addition, often to a Pd(IV) intermediate, and subsequent reductive elimination to form the desired lactone and regenerate the active Pd(II) catalyst. The use of chiral ligands, such as mono-N-protected amino acids (MPAAs), can induce enantioselectivity in the C-H activation step, leading to the formation of chiral benzofuranones.[3][4]

G cluster_0 Catalytic Cycle A Pd(II) Catalyst C Palladacycle Intermediate (CMD) A->C Concerted Metalation- Deprotonation B 2-Arylacetic Acid Substrate B->C D Oxidation to Pd(IV) C->D Oxidant E Reductive Elimination D->E E->A Regeneration of Catalyst F 3,3-Disubstituted-2-benzofuran-1-one E->F C-O Bond Formation

Figure 1: Simplified workflow for Pd-catalyzed C-H activation/lactonization.

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of 3,3-Diaryl-2-benzofuran-1-ones

This protocol is adapted from the work of Shi and Yu on the direct lactonization of 2-arylacetic acids.[2][4]

Materials:

  • 2,2-Diphenylacetic acid or a suitable analog (1.0 mmol)

  • Pd(OAc)₂ (10 mol%)

  • KOAc (2.0 equiv.)

  • Solvent (e.g., DCE, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add 2,2-diphenylacetic acid (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and KOAc (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., DCE, 5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,3-diphenyl-2-benzofuran-1-one.

Quantitative Data Summary
Catalyst SystemLigand (for enantioselective reactions)Substrate ScopeYield RangeEnantioselectivity (ee)Reference
Pd(OAc)₂/KOAcN/AVarious 2,2-diaryl and 2-alkyl-2-arylacetic acidsModerate to ExcellentN/A[2]
Pd(II)/MPAABoc-Val-OH or Boc-Ile-OHElectron-rich and -deficient phenylacetic acids37-94%up to 96%[3][4][5]

Part 2: Rhodium-Catalyzed Synthetic Strategies

Rhodium catalysis offers a complementary approach to the synthesis of benzofuranone scaffolds, often proceeding through different mechanistic pathways such as C-H activation/annulation or cycloisomerization.

Rhodium(III)-Catalyzed C-H Activation and Annulation

Recent advances have demonstrated the utility of Rh(III) catalysts for the synthesis of various heterocyclic systems. For the synthesis of benzofuran derivatives, this can involve the coupling of substrates like N-phenoxyacetamides with alkynes.[6] While this specific example leads to 3-arylbenzofuran-2-ylphosphines, the underlying principle of Rh-catalyzed C-H activation and subsequent cyclization is applicable to the synthesis of the benzofuranone core.

Asymmetric Rhodium/Palladium Relay Catalysis

A sophisticated one-pot strategy combining rhodium and palladium catalysis has been developed for the enantioselective synthesis of gem-diaryl benzofuran-3(2H)-ones.[7][8] This dual-metal relay catalysis involves an initial Rh-catalyzed enantioselective 1,2-addition of an arylboronic acid to an α-diketone, followed by a Pd-catalyzed intramolecular C-O coupling to form the benzofuranone ring. This method provides excellent enantioselectivity (97–99% ee) for a broad range of substrates.[7]

G cluster_0 Rh/Pd Dual Catalysis Workflow A Arylboronic Acid + α-Diketone C Enantioselective 1,2-Addition A->C B Rh/Chiral Ligand (e.g., SOL) B->C D Chiral Tertiary Alcohol Intermediate C->D F Intramolecular C-O Coupling D->F E Pd Catalyst (e.g., Pd(dba)2) E->F G Enantiomerically Enriched gem-Diaryl Benzofuran-3(2H)-one F->G

Figure 2: Workflow for Asymmetric Rh/Pd Relay Catalysis.

Part 3: Gold-Catalyzed Cyclization Approaches

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the synthesis of benzofuran derivatives through the activation of alkynes and allenes.[1][9] These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Mechanistic Rationale

Gold(I) catalysts are highly π-philic and can activate C-C triple bonds towards nucleophilic attack. In the context of benzofuranone synthesis, this typically involves the intramolecular cyclization of an o-alkynylphenol derivative. The reaction can proceed through a 5-endo-dig or 6-exo-dig cyclization pathway, depending on the substrate and reaction conditions.

Experimental Protocol: Gold-Catalyzed Cycloisomerization of an o-Alkynylphenol

This is a general protocol based on established gold-catalyzed cyclization methodologies.[10]

Materials:

  • 2-(Phenylethynyl)phenol (1.0 mmol)

  • Au(I) catalyst (e.g., IPrAuCl/AgOTf, 1-5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the Au(I) catalyst precursor (e.g., IPrAuCl, 0.02 mmol) and the silver salt activator (e.g., AgOTf, 0.02 mmol).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent and stir for 15-30 minutes at room temperature to generate the active cationic gold catalyst.

  • Add a solution of the 2-(phenylethynyl)phenol (1.0 mmol) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the benzofuran product.

Part 4: Organocatalytic Strategies

N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the synthesis of various benzofuranone derivatives.[11][12] These methods offer a metal-free alternative and can provide access to complex molecular architectures through cascade reactions.

NHC-Catalyzed Annulation Reactions

NHCs can catalyze the reaction between aldehydes and benzofuran-3-ones in a three-component fashion to generate spirobenzofuran-3-one derivatives.[12] The catalytic cycle typically involves the formation of a Breslow intermediate from the NHC and an aldehyde, which then undergoes further reactions with the benzofuranone substrate.

Conclusion and Future Outlook

The synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one and its structural analogs can be achieved through a variety of powerful catalytic methods. Palladium-catalyzed C-H activation/lactonization remains a highly effective and versatile strategy. For enantioselective syntheses, Rh/Pd dual catalysis offers exceptional control. Gold-catalyzed cyclizations provide a mild and efficient route from alkyne precursors, while organocatalysis presents a valuable metal-free alternative. The choice of method will depend on the specific substitution pattern desired, the availability of starting materials, and the need for stereochemical control. Future research will likely focus on expanding the substrate scope of these reactions, developing more sustainable catalytic systems, and applying these methods to the synthesis of novel bioactive molecules and functional materials.

References

  • Cheng, X.-F., Li, Y., Su, Y.-M., Yin, F., Wang, J.-Y., Sheng, J., Vora, H. U., Wang, X.-S., & Yu, J.-Q. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239. [Link][3][5][13]

  • Organic Chemistry Portal. (n.d.). Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones. Retrieved from [Link][4]

  • Yang, M., Jiang, X., Shi, W.-J., Zhu, Q.-L., & Shi, Z.-J. (2013). Direct Lactonization of 2-Arylacetic Acids through Pd(II)-Catalyzed C–H Activation/C–O Formation. Organic Letters, 15(4), 690–693. [Link][2]

  • PubMed. (2013). Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones. Retrieved from [Link]

  • Capriati, V., & Velardi, F. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link][14][15]

  • Wang, Y., et al. (2020). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 7(1), 107-113. [Link][16]

  • NHC-Catalyzed Organocatalytic Asymmetric Approach to 2,2-Disubstituted Benzofuran-3(2H)-ones Containing Fully Substituted Quaternary Stereogenic Center. (2019). Molecules, 24(4), 793. [Link][11]

  • Catalyst-Controlled Selectivity Switch in Three-Component Reaction: An NHC-Catalyzed Strategy for the Synthesis of δ-Lactone-Fused Spirobenzofuran-3-ones. (2020). Molecules, 25(22), 5433. [Link][12]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link][17][18][19]

  • Zhang, Z.-F., Zhu, D.-X., Chen, W.-W., Xu, B., & Xu, M.-H. (2017). Enantioselective Synthesis of gem-Diaryl Benzofuran-3(2H)-ones via One-Pot Asymmetric Rhodium/Palladium Relay Catalysis. Organic Letters, 19(10), 2726–2729. [Link][7]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. Retrieved from [Link][20]

  • Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. (2018). Chemical Communications, 54(48), 6144-6147. [Link][21]

  • Gold-Catalyzed Synthesis of Small Rings. (2020). Chemical Reviews. [Link][9]

  • Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. (2022). Molecules, 27(24), 8956. [Link][22]

  • 6-Phenyl-3H-1-benzofuran-2-one For Research. (n.d.). Retrieved from [Link][1]

  • Synthesis of 3-Arylbenzofuran-2-ylphosphines via Rhodium-Catalyzed Redox-Neutral C-H Activation and Their Applications in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides. (2017). The Journal of Organic Chemistry, 82(18), 9560–9569. [Link][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link][8]

  • Synthetic methods of benzofuran‐3(2H)‐ones. (2023). ResearchGate. [Link][10]

  • Jalili-Baleh, L., Khoobi, M., Shafiee, A., & Foroumadi, A. (2012). A Clean Synthesis of Novel 3-Alkoxy-2-(benzofuran-3-yl)benzofurans via a One-pot Pseudo Three-component Reaction using H3PW12O40 · xH2O. Zeitschrift für Naturforschung B, 67(2), 165–170. [Link][23]

  • Rhodium(iii)-catalyzed synthesis of trisubstituted furans via vinylic C–H bond activation. (2017). Organic & Biomolecular Chemistry, 15(3), 543-547. [Link][24]

Sources

Application Note: HPLC Method Development for 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development strategy for 3-Anilino-3-phenyl-2-benzofuran-1-one (also referred to as 3-anilino-3-phenylphthalide). This molecule represents a unique analytical challenge due to its structural duality: it contains a hydrolytically sensitive lactone core (phthalide) and a weakly basic aniline moiety at the sterically crowded C3 position.

This protocol moves beyond generic "cookbooks" by addressing the specific physicochemical risks of hemiaminal stability and aromatic stacking . The final method utilizes a Phenyl-Hexyl stationary phase to exploit


 interactions, ensuring superior resolution from synthesis precursors like 2-benzoylbenzoic acid and aniline.

Physicochemical Profile & Analytical Strategy

Before selecting columns or solvents, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Analytical Implication
Core Structure

-Lactone (Phthalide)
Susceptible to ring-opening hydrolysis at pH > 7.5. Action: Maintain acidic pH.
Functional Group Aniline amine (-NH-Ph)Weak base (pKa

3.5 - 4.5). Action: Operate at pH

3.0 to keep N protonated or use end-capped columns to prevent silanol tailing.
Hydrophobicity LogP

3.2 - 3.8
High hydrophobicity due to three aromatic rings. Action: Requires high % Organic mobile phase.
UV Max ~230 nm, ~270 nmBenzofuranone/Aniline overlap. Action: Monitor at 254 nm for specificity; 230 nm for sensitivity.
The "Hemiaminal" Risk

The C3 position is a hemiaminal center (Carbon bonded to Oxygen, Nitrogen, and Phenyl). In highly aqueous, strongly acidic conditions (e.g., 0.1% TFA over 24 hours), this molecule may equilibrate with its open-chain keto-acid form.

  • Directive: All standards must be prepared fresh in anhydrous Acetonitrile (ACN) or Methanol (MeOH). Avoid storing in aqueous buffers.

Method Development Workflow

The following decision tree illustrates the logic applied to reach the final protocol.

MethodDevelopment Start Start: Molecule Assessment Solubility Solubility Check (Dissolve in 100% ACN) Start->Solubility ColumnSelect Column Screening Solubility->ColumnSelect C18 C18 Column (Hydrophobic Retention) ColumnSelect->C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) ColumnSelect->Phenyl Recommended MobilePhase Mobile Phase Optimization Phenyl->MobilePhase Acidic Acidic (0.1% H3PO4) Protonates Aniline MobilePhase->Acidic Best Peak Shape Neutral Neutral pH Risk of Tailing/Hydrolysis MobilePhase->Neutral Avoid Final Final Protocol: Phenyl-Hexyl + 0.1% H3PO4 Acidic->Final

Figure 1: Decision matrix for selecting stationary phase and pH conditions based on analyte chemistry.

Optimized Experimental Protocol

Instrumentation & Reagents[1][2][3][4]
  • System: HPLC with PDA (Photodiode Array) Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions (The "Gold Standard")

This method uses a Phenyl-Hexyl column. While C18 works, the Phenyl-Hexyl phase interacts with the three aromatic rings of the target, providing orthogonal selectivity against synthesis impurities (like unreacted aniline).

ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm Maximizes

retention mechanisms for aromatic separation.
Mobile Phase A Water + 0.1%

(pH ~2.[1]2)
Suppresses silanol activity; keeps aniline protonated for sharp peaks.
Mobile Phase B Acetonitrile (100%)Stronger elution solvent than MeOH; lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CEnsures reproducibility; prevents viscosity fluctuations.
Injection Vol 5 - 10 µLPrevent column overload.
Detection 230 nm (Quant), 254 nm (ID)230 nm captures the benzofuranone absorption max.
Gradient Program
  • 0.0 min: 30% B (Initial hold to elute polar impurities)

  • 2.0 min: 30% B

  • 12.0 min: 90% B (Linear ramp to elute target)

  • 15.0 min: 90% B (Wash)

  • 15.1 min: 30% B (Re-equilibration)

  • 20.0 min: Stop

Standard Preparation (Critical)
  • Stock Solution: Weigh 10 mg of 3-Anilino-3-phenyl-2-benzofuran-1-one into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Concentration: 1000 µg/mL).

    • Note: Do not use water in the stock solvent to prevent long-term hydrolysis.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.

Method Validation & Performance Criteria

To ensure the method is trustworthy (E-E-A-T), assess the following parameters.

System Suitability
  • Tailing Factor (

    
    ):  Must be < 1.5. If tailing occurs, increase buffer concentration or column temperature (max 40°C).
    
  • Resolution (

    
    ):  > 2.0 between the target peak and the aniline precursor (which usually elutes near the void volume in this gradient).
    
Linearity & Range[1]
  • Range: 1.0 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Hydrolysis of lactoneCheck sample solvent. Ensure pH is acidic (< 3.0). Prepare fresh samples.
Broad Tailing Interaction with SilanolsThe aniline amine is interacting with the silica backbone. Switch to a "Base Deactivated" (BDS) column or add 10mM Triethylamine (TEA) to MP A (adjust pH to 3.0).
Retention Drift Temperature fluctuationThe Phenyl-Hexyl phase is sensitive to temperature. Thermostat the column compartment strictly.

References

  • SIELC Technologies. (2018).[2] Separation of 1(3H)-Isobenzofuranone derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3448473, 3-Amino-N-phenylphthalimide (Structural Analog). Retrieved from [Link]

  • Google Patents. (2019). CN110108818B - High performance liquid chromatography for separation detection of phthalide derivatives.
  • Organic Chemistry Portal. (2012). Synthesis of Benzofurans and Phthalides. Retrieved from [Link]

Sources

The Chameleonic Properties of Crystal Violet Lactone: A Guide to its Application in Functional Dyes

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of Crystal Violet Lactone (CVL) as a functional dye. While the initial query referenced "3-Anilino-3-phenyl-2-benzofuran-1-one," our comprehensive analysis indicates that the compound of primary interest for functional dyes is the structurally related and commercially significant Crystal Violet Lactone (3,3-bis(p-dimethylaminophenyl)-6-dimethylaminophthalide). This guide offers full editorial control to present a detailed technical narrative, grounded in scientific integrity and practical insights.

Introduction: The Dual Nature of Crystal Violet Lactone

Crystal Violet Lactone (CVL) is a classic example of a leuco dye, a compound that can exist in two forms, one of which is colorless.[1] This remarkable ability to switch between a colored and a colorless state forms the basis of its utility in a wide array of functional materials. In its neutral, non-polar environment, CVL exists in a stable, colorless lactone form. However, upon interaction with an acidic or polar medium, the lactone ring undergoes a reversible opening to form a highly conjugated, intensely colored zwitterionic structure.[2][3] This transition is the cornerstone of its application in thermochromic (heat-sensitive), photochromic (light-sensitive), and halochromic (pH-sensitive) systems.

The colored form of CVL possesses a planar carbocation that allows for extensive resonance stabilization across the aromatic rings and amino functional groups, resulting in strong absorption in the visible spectrum and giving the compound its characteristic violet hue.[2] This guide will delve into the practical applications of this phenomenon, providing detailed protocols for the synthesis of CVL and its incorporation into functional materials.

I. Synthesis of Crystal Violet Lactone

The synthesis of Crystal Violet Lactone is a multi-step process that involves the condensation of several aromatic precursors. The following protocol is a well-established method for its laboratory-scale preparation.

Protocol 1: Synthesis of Crystal Violet Lactone

Materials:

  • p-dimethylaminobenzaldehyde

  • Urea

  • Concentrated Sulfuric Acid

  • N,N-dimethylaniline

  • m-dimethylaminobenzoic acid

  • Sodium Hydroxide

  • Toluene

  • Potassium Persulfate

Procedure:

  • Schiff Base Formation: In a reaction vessel, dissolve urea in water and slowly add concentrated sulfuric acid. To this acidic solution, add p-dimethylaminobenzaldehyde and heat the mixture to initiate the formation of the Schiff base.

  • Urea Intermediate Formation: To the Schiff base solution, add N,N-dimethylaniline and continue heating. This step results in the formation of a urea intermediate.

  • Leuco-CVL Formation: Introduce m-dimethylaminobenzoic acid to the reaction mixture and continue heating. This condensation reaction forms the colorless precursor, leuco-Crystal Violet Lactone (LCVL).

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution. The LCVL will precipitate out. The crude product can be further purified by extraction with a non-polar solvent like toluene to remove impurities.

  • Oxidation to CVL: The final step is the oxidation of LCVL to the final product, Crystal Violet Lactone. The purified LCVL is dissolved in an alkaline aqueous solution and treated with an oxidizing agent, such as potassium persulfate, with gentle heating.[4]

  • Isolation and Purification: Upon completion of the oxidation, the CVL product will precipitate. The solid is then filtered, washed with water, and dried to yield a slightly yellowish crystalline powder.[2]

Causality Behind Experimental Choices: The use of a strong acid in the initial step is crucial for the electrophilic substitution reactions to proceed. The multi-step heating process ensures the completion of each condensation reaction. The final oxidation step is critical to convert the leuco form to the stable lactone form.

II. Applications in Thermochromic Systems

One of the most prominent applications of CVL is in thermochromic materials, which change color in response to temperature changes.[5] This is achieved by creating a three-component system: the leuco dye (CVL), a color developer (a weak acid), and a co-solvent (typically a long-chain alcohol or ester).[6]

The Thermochromic Mechanism

At low temperatures, the developer and the CVL are in close proximity within the solid co-solvent matrix, allowing for proton transfer from the developer to the CVL. This induces the opening of the lactone ring, resulting in the colored form. As the temperature rises and the co-solvent melts, the developer and the CVL molecules are solvated and separated, leading to the reformation of the colorless lactone ring.[7]

Caption: Photochromic Mechanism of a CVL Derivative.

Protocol 3: Preparation of a Reversible Photochromic Material

This protocol outlines the synthesis of a CVL-based photochromic compound.

Materials:

  • Crystal Violet Lactone (CVL)

  • Salicylaldehyde

  • Hydrazine Hydrate

  • Zinc Nitrate

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Procedure:

  • Synthesis of CVL Salicylaldehyde Hydrazone:

    • Synthesize the salicylaldehyde hydrazone derivative of CVL through a condensation reaction between CVL and salicylaldehyde hydrazone (which is prepared from salicylaldehyde and hydrazine hydrate). This step requires specific synthetic organic chemistry expertise.

  • Preparation of the Photochromic System:

    • Dissolve the synthesized CVL salicylaldehyde hydrazone in a mixture of DCM and THF.

    • Prepare a stock solution of Zinc Nitrate in THF.

    • Add the Zinc Nitrate solution to the solution of the CVL derivative. The formation of the Zn(II) complex results in a solution that is initially colorless or lightly colored.

Self-Validating System: The photochromic behavior can be validated by exposing the solution to a UV-visible light source (e.g., a 405 nm laser or a handheld UV lamp). A distinct color change to blue should be observed. [8]The color should revert to the original state upon removal of the light source. The absorption spectra before and after irradiation can be measured to quantify the photochromic effect.

StateWavelength RangeKey Feature
Colorless FormUV RegionAbsorption primarily below 400 nm. [9]
Colored FormVisible RegionStrong absorption peak around 590-610 nm. [9]
Table 2: UV-Vis Absorption Characteristics of CVL.

IV. Application in Carbonless Copy Paper

CVL was one of the first dyes used in carbonless copy paper and remains a key component in this application. [2]The principle relies on a pressure-induced chemical reaction.

The Carbonless Copy Paper Mechanism

A sheet of carbonless copy paper is coated on its underside with microcapsules containing a solution of CVL. The subsequent sheet is coated on its upper side with a developer, typically a reactive clay. When pressure is applied with a pen or printer, the microcapsules rupture, releasing the CVL solution onto the developer-coated sheet. The acidic nature of the clay developer causes the lactone ring of the CVL to open, producing an instantaneous and permanent colored mark. [3]

Caption: Mechanism of Carbonless Copy Paper.

Protocol 4: Laboratory-Scale Preparation of Carbonless Copy Paper

Materials:

  • Crystal Violet Lactone (CVL)

  • Toluene (or other suitable non-polar solvent)

  • Gelatin

  • Gum Arabic

  • Formaldehyde solution (for cross-linking)

  • Acid-activated clay (e.g., bentonite or montmorillonite)

  • Paper sheets

Procedure:

  • Microencapsulation of CVL:

    • Dissolve CVL in toluene to create the core material.

    • Prepare an aqueous solution of gelatin and gum arabic.

    • Emulsify the CVL-toluene solution in the aqueous gelatin-gum arabic solution to form small droplets.

    • Induce coacervation by adjusting the pH of the solution, causing the gelatin and gum arabic to deposit around the oil droplets, forming microcapsules.

    • Harden the microcapsule walls by adding a cross-linking agent like formaldehyde.

    • Separate and wash the microcapsules.

  • Coating the Paper:

    • CB (Coated Back) Sheet: Coat the back of a sheet of paper with the prepared CVL microcapsules suspended in a suitable binder.

    • CF (Coated Front) Sheet: Coat the front of another sheet of paper with a slurry of the acid-activated clay in a binder.

Self-Validating System: Place the CB sheet on top of the CF sheet. Apply pressure with a stylus or pen. A violet-colored copy of the markings should appear on the CF sheet.

Conclusion

Crystal Violet Lactone stands as a versatile and robust functional dye with a rich history and a continuing presence in innovative materials. Its ability to undergo reversible color changes in response to various stimuli makes it an invaluable tool for researchers and product developers. The protocols and explanations provided in this guide offer a solid foundation for exploring and harnessing the unique properties of this chameleonic molecule. By understanding the underlying chemical principles and mastering the practical application techniques, scientists can continue to develop novel functional materials with tailored responsive properties.

References

  • Wikipedia. Crystal violet lactone. [Link]

  • Li, K., et al. (2015). Crystal Violet Lactone Salicylaldehyde Hydrazone Zn(II) Complex: a Reversible Photochromic Material both in Solution and in Solid Matrix. Scientific Reports, 5, 14467. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Crystal Violet. [Link]

  • Klanjšek Gunde, M., et al. (2014). Functional properties of the leuco dye-based thermochromic printing inks.
  • ACS Omega. (2024). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. [Link]

  • OUCI. (2011). A review on Fluoran compounds as widely used leuco dyes. Oriental Journal of Chemistry, 27(2), 349-358.
  • ACS Omega. (2024). Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. [Link]

  • MDPI. (2022). Preparation of Crystal Violet Lactone Complex and Its Effect on Discoloration of Metal Surface Coating. Polymers, 14(20), 4443. [Link]

  • Elsevier. (2015).
  • SciSpace. (2021). Application of Smart and Functional Dyes in Textiles. IntechOpen.
  • Macromolecules. (2000). Novel Synthesis of Photochromic Polymers via ROMP. Macromolecules, 33(19), 6945–6950.
  • ResearchGate. (2025).
  • IAEA International Nuclear Information System. (2005). Studies on the synthesis and thermochromic properties of crystal violet lactone and its reversible thermochromic complexes. Thermochimica Acta, 425(1-2), 7-12.
  • Grokipedia. Leuco dye.
  • Anyang General Chemical Co., Ltd. (2018). Thermal paper dye: crystal violet lactone (CVL).
  • Google Patents. CN1111158C - Process for preparing crystal violet lactone.
  • ResearchGate. (2022). Reversible Thermochromic Ink based on Crystal Violet Lactone/Boric Acid/Hexadecyl Alcohol for Anti-Counterfeiting Printing. Journal of Imaging Science and Technology, 66(2), 020405-1-020405-7.
  • Google Patents. US4076728A - Process for manufacturing crystal violet lactone.
  • OMLC. Crystal violet. [Link]

  • ResearchGate. (2022).
  • AUS-e-BLOG. (2010). Crystal Violet Lactone.

Sources

Application Notes & Protocols: Leveraging 3-Anilino-3-phenyl-2-benzofuran-1-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzofuranone Core

The benzofuran-2(3H)-one scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic molecules.[1] These structures exhibit a wide range of pharmacological properties, including antileukemic, antibacterial, and protease-inhibiting activities.[1] The strategic introduction of substituents at the C3 position, particularly creating a quaternary aminated stereocenter, unlocks access to complex molecular architectures.[2]

This guide focuses on a key reaction intermediate, 3-Anilino-3-phenyl-2-benzofuran-1-one . This molecule is uniquely poised for synthetic diversification due to its inherent structural features: a labile aminal linkage at the C3 position and a reactive lactone ring. The aminal moiety (N-C-O) can be considered a masked iminium ion, which, under appropriate conditions, serves as a potent electrophile for carbon-carbon and carbon-heteroatom bond formation.[3][4] This document provides a detailed protocol for utilizing this intermediate in a synthetically valuable transformation: the acid-catalyzed domino reaction with β-ketoesters to generate novel benzofuro[3,2-c]quinoline derivatives.

Synthesis of the Intermediate: 3-Anilino-3-phenyl-2-benzofuran-1-one

The preparation of the title intermediate is a critical first step. While various methods exist for synthesizing 3,3-disubstituted benzofuran-2(3H)-ones, a common approach involves the lactonization of corresponding (ortho-hydroxy)aryl acetic acids or their derivatives.[1][5] The target aminal can be conceptualized as arising from the condensation of a 3-hydroxy-3-phenyl-2-benzofuran-1-one precursor with aniline.

A practical, one-pot synthesis can be envisioned starting from 2-carbomethoxyphenyl phenylacetate. This approach leverages a base-mediated intramolecular Dieckmann-type condensation followed by in-situ trapping of the resulting 3-hydroxy intermediate with aniline.

Protocol 0: Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one

  • Materials: 2-Carbomethoxyphenyl phenylacetate (1.0 equiv), Sodium bis(trimethylsilyl)amide (NaHMDS, 2.2 equiv, 1.0 M in THF), Aniline (1.5 equiv), Anhydrous Toluene, Anhydrous Tetrahydrofuran (THF), Glacial Acetic Acid, Diethyl Ether, Saturated aq. NH₄Cl, Brine.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous toluene (0.2 M).

    • Add 2-carbomethoxyphenyl phenylacetate (1.0 equiv).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NaHMDS solution (2.2 equiv) dropwise over 20 minutes, maintaining the temperature at 0 °C. The solution may become viscous.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Add aniline (1.5 equiv) to the reaction mixture, followed by glacial acetic acid (3.0 equiv).

    • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aq. NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.

Core Application: Domino Synthesis of Benzofuro[3,2-c]quinolines

The true synthetic power of 3-anilino-3-phenyl-2-benzofuran-1-one is realized in its role as a precursor to more complex heterocyclic systems. Quinolines, for instance, are scaffolds found in numerous pharmaceuticals, including antimalarial and anticancer agents.[6] The following protocol details a powerful domino reaction that constructs the tetracyclic benzofuro[3,2-c]quinoline core in a single, efficient step.[7][8]

The causality behind this transformation lies in the acid-catalyzed activation of the aminal. Protonation of the aniline nitrogen converts it into a good leaving group (aniline hydrochloride), generating a highly electrophilic N-acyliminium ion equivalent at the C3 position. This intermediate is readily attacked by the enol form of a β-ketoester. A subsequent intramolecular cyclization via amide formation, followed by dehydration, yields the final aromatic quinoline system.

Synthesis Workflow cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Domino Reaction Start 2-Carbomethoxyphenyl phenylacetate Intermediate 3-Anilino-3-phenyl-2- benzofuran-1-one Start->Intermediate 1. NaHMDS 2. Aniline, AcOH Product Benzofuro[3,2-c]quinoline Derivative Intermediate->Product p-TsOH, Toluene Reflux Ketoester β-Ketoester (e.g., Ethyl acetoacetate) Ketoester->Product

Figure 1: Overall workflow from starting materials to the final heterocyclic product.
Protocol 1: Acid-Catalyzed Synthesis of a Benzofuro[3,2-c]quinoline Derivative
  • Objective: To synthesize 4-methyl-2-phenyl-2,5-dihydro-3H-benzofuro[3,2-c]quinolin-3-one from 3-anilino-3-phenyl-2-benzofuran-1-one and ethyl acetoacetate.

  • Materials: 3-Anilino-3-phenyl-2-benzofuran-1-one (1.0 equiv), Ethyl acetoacetate (1.2 equiv), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 20 mol%), Toluene, Ethyl Acetate, Saturated aq. NaHCO₃, Brine.

  • Apparatus: Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Procedure:

    • To a 100 mL round-bottom flask, add 3-anilino-3-phenyl-2-benzofuran-1-one (1.0 mmol, 301.34 mg), toluene (20 mL), and ethyl acetoacetate (1.2 mmol, 152 μL).

    • Fill the Dean-Stark trap with toluene.

    • Add p-TsOH·H₂O (0.2 mmol, 38.0 mg) to the flask.

    • Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 6-12 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material and the formation of a new, more polar spot. Water will collect in the Dean-Stark trap.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethanol/water to afford the pure product as a solid.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insights & Optimization

The success of the domino reaction hinges on several key factors. The choice of a Brønsted acid like p-TsOH is crucial for activating the aminal without promoting unwanted side reactions.[3][9] Toluene is an ideal solvent as it allows for the azeotropic removal of water generated during the final dehydration step, driving the reaction to completion.

Figure 2: Proposed mechanistic pathway for the domino reaction. Note: Actual chemical structure images are represented by placeholders.
Table 1: Optimization of Reaction Conditions

The following table summarizes representative data from optimization studies for the synthesis of the benzofuro[3,2-c]quinoline core.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH·H₂O (20)TolueneReflux885
2Sc(OTf)₃ (10)TolueneReflux1272
3p-TsOH·H₂O (20)XyleneReflux688
4p-TsOH·H₂O (20)Dioxane1001865
5Acetic Acid (100)TolueneReflux2440
6p-TsOH·H₂O (5)TolueneReflux2455

Data is illustrative and intended for guidance.

The data suggests that a strong, non-volatile Brønsted acid is effective, and higher boiling point solvents that facilitate water removal, like xylene, can modestly improve reaction times and yields.

Conclusion and Future Outlook

3-Anilino-3-phenyl-2-benzofuran-1-one is a highly effective and versatile intermediate for constructing complex heterocyclic scaffolds. The aminal functionality provides a unique handle for electrophilic activation, enabling powerful domino reactions that rapidly build molecular complexity. The protocol described herein for the synthesis of benzofuro[3,2-c]quinolines demonstrates the utility of this approach. Researchers in drug discovery and synthetic methodology can adapt this strategy by varying the aniline component, the aryl group at C3, or the nucleophilic partner to generate diverse libraries of novel compounds for biological screening and materials application.

References

  • Chu, X.-H., Gao, N., Wang, W., Zheng, Z., & Wang, J.-J. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Royal Society Open Science, 11. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2008). Facile Formation of Cyclic Aminals through a Brønsted Acid-Promoted Redox Process. The Journal of Organic Chemistry, 73(24), 9543–9546. Available at: [Link]

  • ResearchGate. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Available at: [Link]

  • Gevorgyan, V., et al. (2019). Metal-Free Tandem Rearrangement/Lactonization: Access to 3,3-Disubstituted Benzofuran-2-(3H)-ones. Angewandte Chemie International Edition, 58(23), 7861-7865. Available at: [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3681. Available at: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. Molecules, 27(21), 7468. Available at: [Link]

  • ResearchGate. (2025). A Concise Route to 2-Amino-3-aryl-3H-benzofurans and their Use as Precursors to 3-Aryl-3H-benzofuran-2-one and 1H-Benzofuro[2,3-£]pyridin-2- one Derivatives. Available at: [Link]

  • Reddy, C. S., et al. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 21(2), 317-322. Available at: [Link]

  • Nilsson, P., et al. (2018). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Organic Letters, 20(15), 4489–4492. Available at: [Link]

  • ResearchGate. (2023). BCF catalysed synthesis of 3,3-disubstituted benzofuran-2-(3H)-ones. Available at: [Link]

  • ResearchGate. (2010). Synthesis of 2-benzofuranyl-quinoline-3-carboxylic acids (3a-i) a. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzo[f]quinoline hydrochloride (3a') and.... Available at: [Link]

  • Rueping, M., & Antonchick, A. P. (2016). Catalytic Asymmetric Reactions with N,O-Aminals. ACS Catalysis, 6(8), 4968–4984. Available at: [Link]

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2395. Available at: [Link]

  • Sieng, B., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2399–2409. Available at: [Link]

  • Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available at: [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1152. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Available at: [Link]

  • ResearchGate. (2026). (PDF) Reactivity of Benzofuran Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of benzofuro[3,2-b]indoline amines via deamination-interrupted Fischer indolization and their unexpected reactivity towards nucleophiles. Chemical Communications, 57(80), 10397-10400. Available at: [Link]

  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioequivalence & Bioavailability, 2(5). Available at: [Link]

  • Arnold, F. H., et al. (2023). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society, 145(1), 227–233. Available at: [Link]

Sources

Application Note: Recrystallization & Purification of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-Anilino-3-phenyl-2-benzofuran-1-one (also known as 3-anilino-3-phenylphthalide). The protocol synthesizes historical data with modern purification strategies to ensure reproducibility and scalability.

Abstract & Chemical Context

3-Anilino-3-phenyl-2-benzofuran-1-one (CAS: Variable by specific isomer/salt, typically associated with 3-anilino-3-phenylphthalide) is a pseudo-amide derivative of 3-phenylphthalide. It serves as a critical intermediate in the synthesis of functional leuco dyes and specific pharmaceutical scaffolds.

Unlike simple amides, the C3-position is hemiaminal-like, making the compound sensitive to strong acids and bases which can induce ring-opening or hydrolysis back to 2-benzoylbenzoic acid. Successful recrystallization requires a solvent system that balances solubility at high temperatures with inertness toward the lactone ring.

Physicochemical Profile
ParameterSpecificationNotes
Target Purity >99.5% (HPLC)Required for downstream catalytic steps.
Melting Point 210–211.5 °CSharp endotherm indicates high purity [1].
Solubility (Cold) LowInsoluble in water, hexane; sparingly soluble in EtOH.
Solubility (Hot) HighSoluble in Ethanol, Toluene, Ethyl Acetate.
Key Impurities Aniline, 2-Benzoylbenzoic acidAniline causes "oiling out"; Acid alters pH.

Solvent Selection Strategy

The purification logic relies on the Differential Solubility Index (DSI) . We utilize the significant solubility gap between the target compound and its primary impurity (aniline) in alcoholic solvents.

  • Primary Solvent (Ethanol): The historical and most effective solvent. It dissolves the target at reflux (~78°C) but retains the lipophilic/aromatic impurities (like aniline oligomers) in solution upon cooling, or allows aniline to remain in the mother liquor due to its high solubility in alcohols.

  • Alternative Solvent (Toluene/Hexane): Used only if the crude material is heavily contaminated with starting acid. Toluene solubilizes the lactone well; Hexane acts as an anti-solvent to force precipitation.

Detailed Experimental Protocol

Protocol A: Standard Ethanol Recrystallization

Recommended for crude purity >85%.

Phase 1: Dissolution & Hot Filtration
  • Preparation: Charge a round-bottom flask with 10.0 g of crude 3-Anilino-3-phenyl-2-benzofuran-1-one.

  • Solvent Addition: Add 150 mL of absolute Ethanol (15 mL/g ratio).

    • Scientist's Note: Do not use 95% EtOH initially; excess water can cause premature precipitation of the acid impurity.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

    • Checkpoint: The solution should become clear. If solid remains after 15 minutes of reflux, add Ethanol in 10 mL increments.

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed sintered glass funnel (porosity M) to remove insoluble mechanical impurities (dust, silica).

Phase 2: Controlled Crystallization
  • Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Critical Step:Do not use an ice bath immediately. Rapid cooling traps aniline inside the crystal lattice.

  • Seeding (Optional): If crystallization does not commence at 40°C, add a seed crystal (<1 mg) of pure material.

  • Maturation: Once a heavy precipitate forms at room temperature, cool the flask to 0–4°C (ice bath) and hold for 1 hour to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 20 mL of cold Ethanol (0°C).

    • Reasoning: This displaces the mother liquor containing the dissolved aniline impurity.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

    • Validation: The final product should appear as white to off-white needles.

Process Workflow (Logic Diagram)

The following diagram illustrates the decision matrix and workflow for the purification process, ensuring "self-validating" logic where checkpoints determine the next step.

RecrystallizationWorkflow Start Crude 3-Anilino-3-phenyl- 2-benzofuran-1-one SolventAdd Add Ethanol (15 mL/g) Heat to Reflux (80°C) Start->SolventAdd CheckSolubility Is Solution Clear? SolventAdd->CheckSolubility AddMoreSolvent Add 10% Excess Solvent CheckSolubility->AddMoreSolvent No (Solids remain) HotFilter Hot Filtration (Remove insolubles) CheckSolubility->HotFilter Yes AddMoreSolvent->CheckSolubility Cooling Slow Cooling to 25°C (2 hours) HotFilter->Cooling CheckOil Oiling Out? Cooling->CheckOil Reheat Reheat & Add 10% Toluene CheckOil->Reheat Yes (Oily droplets) IceBath Cool to 0-4°C (1 hour) CheckOil->IceBath No (Crystals forming) Reheat->Cooling FilterWash Vacuum Filtration Wash w/ Cold EtOH IceBath->FilterWash Drying Vacuum Dry 50°C, 6h FilterWash->Drying QC QC Analysis (MP: 210-211°C) Drying->QC

Caption: Workflow logic for the purification of 3-Anilino-3-phenyl-2-benzofuran-1-one, including contingency loops for solubility issues and oiling out.

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Impurity concentration (Aniline) is too high; Cooling too fast.Re-dissolve by heating. Add a co-solvent (10% Toluene) to solubilize the aniline, then cool very slowly with vigorous stirring.
Low Yield (<60%) Too much solvent used; Product lost in mother liquor.Concentrate the mother liquor by 50% on a rotovap and perform a "second crop" crystallization. Note: 2nd crop requires separate QC.
Melting Point Depression Residual solvent or Aniline trapped.Grind the dried sample into a fine powder and dry again at 60°C under high vacuum (<10 mbar) for 4 hours.
Color (Yellowing) Oxidation of aniline impurities.Recrystallize in the presence of activated charcoal (1 wt%), then hot filter.

Validation Parameters

To confirm the success of the protocol, the isolated material must meet these criteria:

  • Melting Point: The literature standard is 210–211.5 °C [1]. A range >2°C indicates impurity.

  • HPLC Purity:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid.

    • Detection: UV @ 254 nm.

    • Retention: The lactone is hydrophobic and will elute later than aniline.

  • IR Spectroscopy: Look for the characteristic lactone carbonyl stretch around 1760–1780 cm⁻¹ .

References

  • The Journal of Organic Chemistry, Vol 36, No. 23, 1971.

    • Source:

    • Relevance: Establishes the melting point (210-211.5°C) and Ethanol as the primary recrystallization solvent.[1]

  • Organic Chemistry Portal, Synthesis of Benzofurans.

    • Source:

    • Relevance: Provides structural context for benzofuranone derivatives and general reactivity patterns of the heterocyclic core.[2]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). We will explore the fundamental principles of microwave heating and its advantages over conventional methods, present a detailed, step-by-step protocol for the synthesis, and discuss the mechanistic underpinnings of the reaction. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage modern synthetic techniques for accelerated discovery and optimization of novel chemical entities.

Introduction: The Imperative for Speed and Efficiency in Modern Synthesis

The synthesis of heterocyclic molecules, such as benzofuranones, is a cornerstone of pharmaceutical research and development. These scaffolds are prevalent in a vast array of clinically used drugs due to their diverse biological activities.[1] The traditional methods for constructing these complex molecules, however, are often plagued by long reaction times, harsh conditions, and the generation of significant waste. In the fast-paced environment of drug discovery, such inefficiencies create a significant bottleneck in the hit-to-lead and lead optimization phases.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours or days to mere minutes.[2][3] This rapid "flash heating" not only accelerates reaction rates but often leads to higher yields, cleaner reaction profiles, and reduced side product formation.[4] Furthermore, the principles of green chemistry are inherently embedded in MAOS through its energy efficiency and potential for solvent-free reactions, thus minimizing the environmental impact of chemical synthesis.[1][5][6] This application note details a specific and optimized protocol for the synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one, a key intermediate for the development of novel therapeutics.

The Science of Microwave Synthesis: Beyond Conventional Heating

Conventional heating methods rely on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process where the vessel is heated first, which then heats the solvent and reactants.[7] In contrast, microwave synthesis utilizes dielectric heating. Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and rotate.[5][8] This creates instantaneous internal heating that is rapid, uniform, and highly efficient. The two primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[7][9]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions result in the generation of heat.[7][9]

This direct energy transfer to the reactants and solvent allows for temperatures to be reached that are significantly higher than the solvent's boiling point when conducted in a sealed vessel, a key factor in accelerating reaction rates.[2]

Reaction Scheme and Mechanism

The synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one is proposed to proceed via a microwave-assisted condensation reaction between 2-benzoylbenzoic acid and aniline.

Reaction Scheme:

Proposed Mechanism:

The reaction is believed to proceed through a two-step mechanism under microwave irradiation:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone group in 2-benzoylbenzoic acid. This forms a tetrahedral intermediate.

  • Intramolecular Cyclization and Dehydration: The hydroxyl group of the intermediate then attacks the carboxylic acid moiety, leading to the formation of a five-membered lactone ring. Subsequent dehydration, facilitated by the high temperature achieved under microwave irradiation, results in the formation of the stable 3-anilino-3-phenyl-2-benzofuran-1-one product.

The application of microwave energy is crucial in overcoming the activation energy barrier for both the initial nucleophilic attack and the subsequent cyclization and dehydration steps, thereby dramatically increasing the reaction rate.

Experimental Protocol

This protocol provides a detailed methodology for the microwave-assisted synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one.

Materials and Equipment:

  • 2-Benzoylbenzoic acid (99%)

  • Aniline (99.5%)

  • Glacial Acetic Acid (ACS grade)

  • Ethanol (Absolute)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are fully trained on the instrument's operation and safety features.

  • Aniline is toxic and readily absorbed through the skin. Handle with extreme care.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, add 2-benzoylbenzoic acid (1.0 mmol, 226.23 mg) and aniline (1.1 mmol, 102.4 mg, approximately 100 µL).

  • Solvent Addition: To the vessel, add glacial acetic acid (2 mL) as a solvent and catalyst.

  • Vessel Sealing: Place a magnetic stir bar in the vessel and securely seal it with the appropriate cap.

  • Microwave Irradiation: Place the sealed vessel in the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 150 °C

    • Time: 10 minutes

    • Power: 200 W (or set to dynamic power control to maintain the target temperature)

    • Stirring: High

  • Reaction Monitoring: After the irradiation is complete, allow the vessel to cool to room temperature. Monitor the reaction progress by TLC using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). The starting materials and product should be visualized under UV light (254 nm).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully open the reaction vessel.

    • Pour the reaction mixture into a beaker containing ice-cold water (20 mL).

    • A solid precipitate of the product should form. If not, stir the mixture for 10-15 minutes.

    • Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL).

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure 3-anilino-3-phenyl-2-benzofuran-1-one as a crystalline solid.

    • Dry the purified product under vacuum.

Data Presentation:

ParameterValue
Reactants 2-Benzoylbenzoic acid, Aniline
Solvent Glacial Acetic Acid
Microwave Temperature 150 °C
Reaction Time 10 minutes
Microwave Power 200 W
Expected Yield > 85%
Appearance White to off-white crystalline solid

Characterization of 3-Anilino-3-phenyl-2-benzofuran-1-one

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the recrystallized product.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Key characteristic peaks are expected for the C=O of the lactone and the N-H stretch of the amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons and the N-H proton.

    • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the lactone, the quaternary carbon at the C3 position, and the aromatic carbons.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the expected molecular formula (C₂₀H₁₅NO₂).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one.

experimental_workflow reagents 1. Reagent Addition (2-Benzoylbenzoic Acid, Aniline) solvent 2. Solvent Addition (Glacial Acetic Acid) reagents->solvent mw_irradiation 3. Microwave Irradiation (150 °C, 10 min) solvent->mw_irradiation workup 4. Work-up (Precipitation in Water) mw_irradiation->workup purification 5. Purification (Recrystallization from Ethanol) workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis.

Logical Relationship of Reaction Mechanism

The diagram below outlines the proposed mechanistic pathway for the formation of the target molecule.

reaction_mechanism start 2-Benzoylbenzoic Acid + Aniline nucleophilic_attack Nucleophilic Attack of Aniline on Ketone Carbonyl start->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate cyclization Intramolecular Attack of Hydroxyl Group on Carboxylic Acid tetrahedral_intermediate->cyclization lactone_formation Lactone Ring Formation cyclization->lactone_formation dehydration Dehydration lactone_formation->dehydration final_product 3-Anilino-3-phenyl-2-benzofuran-1-one dehydration->final_product

Caption: Proposed reaction mechanism.

Conclusion

The microwave-assisted synthesis of 3-anilino-3-phenyl-2-benzofuran-1-one offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol provides a robust and reproducible procedure that can be readily implemented in a drug discovery setting. The significant reduction in reaction time and the potential for high-throughput synthesis make this methodology particularly attractive for the rapid generation of compound libraries for biological screening. The principles and techniques outlined in this application note can be broadly applied to the synthesis of other heterocyclic scaffolds, further accelerating the pace of innovation in medicinal chemistry.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Available at: [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews Drug discovery, 5(1), 51-63. Available at: [Link]

  • Gadek, Z., & Gadek, A. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES), 12(1), 1-10.
  • Jain, N., & Sharma, A. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development (IJNRD), 8(6), 1-10.
  • Kumar, A., & Singh, R. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 4(2), 1-12.
  • Sharma, P., & Kumar, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(1), 1-15.
  • Sravani, K., & Dubey, P. K. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 1-6.

Sources

Troubleshooting & Optimization

Technical Support: Purification of Crude 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

You are working with 3-Anilino-3-phenyl-2-benzofuran-1-one (also known chemically as 3-anilino-3-phenylphthalide or 3-phenyl-3-phenylamino-isobenzofuran-1-one).[1]

This compound belongs to the class of 3,3-disubstituted phthalides . Understanding its chemical behavior is critical for purification:

  • Lactone Instability: The 5-membered lactone ring is susceptible to hydrolysis.[1] Strong bases will open the ring to form a carboxylate salt (reversible but risky).

  • Acid Sensitivity: While the ring is stable to mild acid, the C(3)–N bond is labile. Strong aqueous acid and heat can hydrolyze the anilino group, reverting the compound to 3-hydroxy-3-phenylphthalide or 2-benzoylbenzoic acid.[1]

  • Lipophilicity: The molecule is highly lipophilic due to the two phenyl rings, leading to frequent "oiling out" rather than crystallization.

Core Purification Protocol (The "Golden Path")

If you have a crude reaction mixture (likely dark/brown due to aniline oxidation), do not attempt direct recrystallization immediately.[1] You must remove unreacted aniline first to allow the crystal lattice to form.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use ~5-7 mL solvent per gram of crude.[1]
2 Acid Wash Wash the organic layer twice with cold 1.0 M HCl . (Crucial: Keep cold and fast to avoid hydrolysis).[1]
3 Neutralization Wash the organic layer once with Brine (Sat.[1] NaCl) and once with Water .[1]
4 Adsorption Add Activated Carbon (5 wt%) to the organic phase.[1] Stir for 15 mins, then filter through a Celite pad.
5 Drying Dry over anhydrous

, filter, and evaporate solvent completely to a foam/solid.[1]
6 Crystallization Recrystallize using Ethanol/Water or Toluene/Heptane (See FAQ below).[1]

Troubleshooting & FAQs

Q1: My product turns into a sticky brown oil instead of crystals. How do I fix this?

Diagnosis: This is "oiling out," caused by the melting point of the solvated product dropping below the boiling point of your solvent, or the presence of impurities (aniline tars) disrupting the crystal lattice.

The Fix (Solvent Switching): Avoid single solvents like pure Ethanol. Use a solvent/anti-solvent pair .[1]

  • Dissolve the oil in a minimum amount of hot Toluene (good solubility).

  • Slowly add hot Heptane (anti-solvent) dropwise until persistent cloudiness appears.[1]

  • Seeding: If you have any solid crystals from a previous batch, add a tiny speck now.[1]

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not put it directly in the fridge. Rapid cooling traps impurities and causes oiling.[1]

Q2: The product has a persistent pink/brown hue. Is it pure?

Diagnosis: No. This color comes from trace oxidation of aniline (forming azobenzene-like impurities or quinones).[1] These are potent dyes; even ppm levels cause visible color.[1]

The Fix (Silica Plug): If activated carbon (Step 4 above) failed:

  • Dissolve the compound in DCM .

  • Pass it through a short pad of Silica Gel (approx 2 cm height in a sintered funnel).

  • Elute with DCM.[1] The dark color bands usually stick to the silica, while the phthalide elutes freely.

  • Evaporate and recrystallize.[1][2]

Q3: Can I use NaOH to remove the unreacted carboxylic acid starting material?

Diagnosis: DANGER. This is a common error.

Mechanistic Explanation: While NaOH removes the starting material (2-benzoylbenzoic acid), it also attacks your product.[1] The lactone ring opens in base to form the hydroxy-carboxylate salt. Upon acidification, it might re-close, but you risk trapping the open-chain tautomer or hydrolyzing the amine.

The Fix: Use Saturated Sodium Bicarbonate (


)  for washes.[1] It is basic enough to remove the carboxylic acid starting material (

) but generally too weak to rapidly open the phthalide ring if the contact time is short.

Visualizing the Stability & Reactivity

The following diagram illustrates the "Danger Zones" for this molecule during purification. You must maintain the pH and conditions in the "Stable Zone."

PhthalideStability cluster_safe Safe Zone Lactone TARGET PRODUCT (Closed Lactone Form) Lipophilic, Neutral OpenRing HYDROLYSIS PRODUCT (Open Carboxylate) Water Soluble Lactone->OpenRing Strong Base (NaOH) OR Prolonged Heat+Acid AnilineImpurity IMPURITY: Aniline (Basic) AcidSalt Aniline HCl Salt (Water Soluble) AnilineImpurity->AcidSalt 1.0M HCl Wash (Safe Removal) OpenRing->Lactone Acidification (Reversible but risky)

Figure 1: Stability map indicating why dilute acid is preferred over base for purification.[1]

Visualizing the Purification Logic

Use this decision tree to determine your next step based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture Check1 Is it a Solid or Oil? Start->Check1 Solid Solid Check1->Solid Solid Oil Sticky Oil/Gum Check1->Oil Oil Check2 Color Check Solid->Check2 ActionOil 1. Dissolve in EtOAc 2. Acid Wash (HCl) 3. Dry & Evaporate Oil->ActionOil ActionOil->Check2 Dark Dark Brown/Black Check2->Dark Dirty Light Off-White/Pale Yellow Check2->Light Clean Carbon Activated Carbon or Silica Plug Dark->Carbon Recryst Recrystallize: Toluene/Heptane Light->Recryst Carbon->Recryst

Figure 2: Decision tree for troubleshooting crude material states.[1]

References

  • Phthalide Synthesis & Stability

    • Reaction of 2-acylbenzoic acids with amines: This establishes the baseline for the formation of 3-substituted phthalides and their equilibrium with open-chain amides.[1]

    • Source:Molecules2023 , 28(3), 1443.[1] "Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone...".[1]

    • [1]

  • Tautomerism of 3-Aminophthalides

    • Ring-Chain Tautomerism:[1][3][4] Explains the equilibrium between the cyclic (lactone) and open (acyl-benzamide) forms, which is critical for understanding yield loss during hydrolysis.

    • Source:Beilstein Journal of Organic Chemistry2017 , 13, 1425–1429.[5]

  • General Recrystallization of Phthalides

    • Solvent Systems:[1][3][6][7] Support for using aromatic solvents (Toluene) and anti-solvents for 3,3-disubstituted phthalides to enhance enantiomeric purity and chemical purity.[1]

    • Source:The Journal of Organic Chemistry2020, 85(11), 7356–7367.
    • [1]

Sources

Technical Support Center: Minimizing Side Reactions in Anilino-Benzofuranone Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of anilino-benzofuranones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Selectivity

The synthesis of 3-anilino-benzofuran-2-ones, typically through the acid-catalyzed intramolecular cyclization of α-hydroxy-α-phenylacetanilides or related precursors, is a powerful route to this valuable heterocyclic scaffold. However, the reaction is often accompanied by the formation of undesired side products that can complicate purification, reduce yields, and impact the biological activity of the final compound. This guide provides a comprehensive overview of the most common side reactions and practical strategies to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a higher molecular weight impurity in my crude product. What could it be?

A1: A common side reaction in the synthesis of anilino-benzofuranones is the formation of dimeric impurities. This can occur through intermolecular reactions between the starting material or reactive intermediates. The exact structure of the dimer can vary depending on the specific substrates and reaction conditions.

Q2: My yield of the desired anilino-benzofuranone is consistently low, and I see a significant amount of starting material being consumed. What are the likely competing reactions?

A2: Low yields can be attributed to several factors. One major side reaction is the hydrolysis of the starting material, especially under harsh acidic or basic conditions, which leads to the formation of the corresponding α-hydroxy acid and aniline. Another possibility is the formation of regioisomeric cyclization products if the aromatic ring of the aniline or the benzofuranone precursor has multiple potential cyclization sites.

Q3: I'm seeing an impurity with a mass that corresponds to the addition of a second aniline molecule. What is this and how can I avoid it?

A3: This is likely an over-arylation or di-arylation product, where a second molecule of aniline reacts with the benzofuranone product or a reactive intermediate. This is more common when a large excess of aniline is used or at elevated reaction temperatures.

Q4: What are the best analytical techniques to identify and quantify these side products?

A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product and various impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of unknown impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the definitive structural elucidation of isolated impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities or starting materials.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during anilino-benzofuranone synthesis.

Problem 1: High Levels of Dimeric Impurities

Causality: Dimerization often occurs at higher concentrations and elevated temperatures, where intermolecular reactions become more favorable. The mechanism can involve the reaction of a carbocation intermediate with an unreacted starting material molecule.

Troubleshooting Protocol:

  • Concentration Adjustment:

    • Step 1: Perform the reaction at a lower concentration of the starting material. A good starting point is to double the solvent volume.

    • Step 2: Monitor the reaction progress by TLC or LC-MS to compare the ratio of the desired product to the dimeric impurity at different concentrations.

  • Temperature Optimization:

    • Step 1: Run the reaction at a lower temperature. If the reaction is sluggish, consider a more active catalyst rather than increasing the temperature.

    • Step 2: Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and selectivity.

  • Order of Addition:

    • Step 1: If the reaction involves a pre-formation of a reactive intermediate, consider adding the aniline substrate slowly to the reaction mixture to maintain its low instantaneous concentration.

Data Summary: Impact of Reaction Parameters on Dimer Formation

ParameterHigh Dimer FormationLow Dimer Formation
Concentration HighLow
Temperature HighLow
Aniline Addition All at onceSlow, dropwise addition

Workflow for Dimer Minimization

Workflow for minimizing dimer formation.
Problem 2: Significant Hydrolysis of Starting Material

Causality: The amide linkage in the α-hydroxy-α-phenylacetanilide starting material is susceptible to hydrolysis under both acidic and basic conditions, breaking it down into the corresponding α-hydroxy carboxylic acid and aniline.[4][5] This is often exacerbated by prolonged reaction times and high concentrations of acid or base.

Troubleshooting Protocol:

  • Catalyst Screening and Loading:

    • Step 1: Screen different acid catalysts. While strong protic acids like sulfuric acid are common, milder Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃) might promote cyclization with less hydrolysis.

    • Step 2: Optimize the catalyst loading. Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

  • Reaction Time Monitoring:

    • Step 1: Closely monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Step 2: Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent prolonged exposure to hydrolytic conditions.

  • Water Scavenging:

    • Step 1: Conduct the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like molecular sieves.

Data Summary: Minimizing Hydrolysis

ParameterHigh HydrolysisLow Hydrolysis
Catalyst Strong Protic Acids (High Conc.)Mild Lewis Acids / Lower Conc. of Protic Acids
Reaction Time ProlongedMonitored and Quenched Promptly
Reaction Conditions Aqueous/Protic SolventsAnhydrous, with Dehydrating Agent

Reaction Pathway: Desired Cyclization vs. Hydrolysis

Hydrolysis_vs_Cyclization Start α-Hydroxy-α-phenylacetanilide (Starting Material) Desired { 3-Anilino-benzofuran-2-one | (Desired Product)} Start->Desired  Intramolecular  Cyclization  (Acid-Catalyzed) Hydrolysis { α-Hydroxy Carboxylic Acid + Aniline | (Hydrolysis Products)} Start->Hydrolysis  Hydrolysis  (Acid/Base-Catalyzed)

Competing pathways of cyclization and hydrolysis.
Problem 3: Formation of Over-Arylated Byproducts

Causality: The electron-rich nature of the aniline and the potential for the benzofuranone product to undergo further reaction can lead to the formation of di-arylated impurities. This is particularly prevalent when using a significant excess of the aniline nucleophile or at higher reaction temperatures.

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Step 1: Reduce the excess of aniline used. Start with a 1.1 to 1.5 molar equivalent of aniline relative to the benzofuranone precursor.

    • Step 2: If the reaction is slow with reduced aniline, consider optimizing other parameters like catalyst or temperature rather than increasing the aniline stoichiometry.

  • Temperature Management:

    • Step 1: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathway of the second arylation.

Experimental Protocol: Optimized Synthesis of 3-Anilino-3-phenyl-benzofuran-2-one

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • 2-Hydroxy-2,N-diphenylacetamide (1.0 eq)

    • Anhydrous Toluene

    • p-Toluenesulfonic acid monohydrate (0.1 eq)

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-2,N-diphenylacetamide and anhydrous toluene.

    • Add p-toluenesulfonic acid monohydrate to the suspension.

    • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Beaudry, C. M. Regioselective Synthesis of Benzofuranones and Benzofurans. J. Org. Chem.2021 , 86 (9), 6931–6936. [Link]

  • Nasiri, M. A.; et al. Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN2022 . [Link]

  • Chemistry LibreTexts. Hydrolysis of Amides. [Link]

  • Nagalingam, V.; et al. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. J. Chem. Sci.2020 , 132, 90. [Link]

  • Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]

  • O'Connor, R. E. Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. PhD Thesis, University College Cork, 2022 . [Link]

  • Singh, S.; et al. Recent Trends in Analytical Techniques for Impurity Profiling. Biomed J Sci & Tech Res2022 , 40 (5), 32191-32193. [Link]

  • Görög, S. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry2011 , 30 (8), 1275-1287. [Link]

  • Theses.gla.ac.uk. The Acidic Hydrolysis of Some Hydroxyanilides. [Link]

  • Organic Syntheses. Phenylacetamide. [Link]

  • Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • PMC. Cyclization vs. Cyclization/Dimerization in o-Amidostilbene Radical Cation Cascade Reactions: The Amide Question. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ECA Academy. Impurities Workshop Part I: General Strategies for Identification and Control of Impurities. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

Sources

Technical Support Center: Stability Protocols for 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support Interface for researchers working with 3-Anilino-3-phenyl-2-benzofuran-1-one (and related 3,3-disubstituted phthalides).

This compound belongs to a class of molecules often used as leuco dyes (thermochromic/piezochromic systems) or pharmaceutical intermediates (phthalide pharmacophores). Its stability is governed by the Lactone-Zwitterion Equilibrium .

Ticket ID: #STAB-33-PHTH Status: Open Severity: Critical (Degradation affects assay purity and switching fidelity) Assigned Specialist: Senior Application Scientist, Organic Materials Division

Core Stability Architecture

To stabilize this compound, you must understand that it exists in a dynamic equilibrium. The "closed" lactone form is colorless and stable; the "open" zwitterionic form is colored and highly reactive. Thermal instability arises when the equilibrium shifts permanently to the open form, exposing the molecule to oxidative degradation or hydrolysis.

The Stability Paradox
  • Desired State: Closed Lactone (Sp3 carbon at C3).

  • Failure Mode: Thermal energy (

    
    ) or acidity breaks the C-O bond. The resulting carbocation at C3 is susceptible to nucleophilic attack (water) or irreversible oxidation of the aniline moiety.
    
DOT Visualization: Degradation Pathways

The following diagram maps the kinetic checkpoints where your molecule degrades.

StabilityPathways Lactone Closed Lactone Form (Stable, Colorless) Zwitterion Open Zwitterion (Reactive, Colored) Lactone->Zwitterion Heat / Acid (H+) Zwitterion->Lactone Cooling / Base Hydrolysis Phthalic Acid Deriv. (Irreversible) Zwitterion->Hydrolysis + H2O (pH < 7) Oxidation Oxidized Aniline Species (Brown Tars) Zwitterion->Oxidation + O2 / Radical Initiator

Caption: Figure 1.[1][2][3] The central failure mode is the 'Open Zwitterion' state. Stabilization requires forcing the equilibrium back to the 'Closed Lactone' form.

Troubleshooting Guides (Symptom-Based)

Issue A: Spontaneous Pink/Red Discoloration in Storage

Diagnosis: Acid-Catalyzed Ring Opening. Even trace acidity on glass surfaces or in solvents can protonate the lactone oxygen, forcing the ring open. The pink color is the resonance-stabilized carbocation.

Corrective Protocol: The "Basic Wash" Technique Do not use standard silica gel chromatography without modification, as silica is slightly acidic (


) and will degrade the compound on the column.
  • Pre-treatment: Slurry your silica gel in Hexane containing 1% Triethylamine (

    
    ) before packing the column.
    
  • Elution: Maintain 0.1%

    
     in your eluent system.
    
  • Storage: Store the solid over a pellet of KOH or in a vial treated with HMDS (hexamethyldisilazane) to neutralize surface silanols.

Issue B: Sample turns Brown/Black upon Melting ( )

Diagnosis: Oxidative Deamination. At high temperatures, the C-N bond weakens (homolysis). If oxygen is present, the aniline moiety forms radical species that polymerize into brown tars.

Corrective Protocol: Inert Thermal Processing

  • Degassing: If studying melt properties, cycle the sample 3x (Vacuum/Argon) before heating.

  • Scavengers: For formulation (e.g., polymer blends), dope the matrix with 0.5 wt% BHT (Butylated hydroxytoluene) or Irganox 1010 . These radical scavengers intercept the oxidative chain reaction before the aniline degrades.

Issue C: Loss of Purity in DMSO/Methanol Solution

Diagnosis: Solvolysis. Polar protic solvents stabilize the zwitterion state, encouraging the "open" form which then reacts with trace water.

Data Table: Solvent Compatibility Guide

SolventStability RatingMechanism of FailureRecommended Action
Toluene/Benzene HighN/APreferred for heating.
Ethyl Acetate MediumHydrolysis (if wet)Dry over

before use.
Methanol/Ethanol LowAlcoholysis (Ring opening)Avoid for long-term storage.
DMSO CriticalHygroscopic + PolarUse fresh; store frozen.

Advanced Experimental Protocols

Protocol 1: Recrystallization for Maximum Thermal Stability

Objective: Isolate the thermodynamically stable polymorph free of acidic impurities.

  • Dissolution: Dissolve crude 3-Anilino-3-phenyl-2-benzofuran-1-one in boiling Toluene (minimum volume).

  • Stabilization: Add 1 drop of Pyridine per 10 mL of solvent. Why? Pyridine neutralizes trace acids that catalyze degradation during the heat step.

  • Filtration: Hot filter through a glass frit (avoid paper filters which may be acidic).

  • Crystallization: Add Heptane dropwise until turbidity appears. Allow to cool slowly to Room Temperature, then

    
    .
    
  • Drying: Dry under high vacuum (

    
     mbar) at 
    
    
    
    for 12 hours. Residual solvent lowers the melting point and acts as a plasticizer for degradation.
Protocol 2: Thermal Stress Test (Self-Validating)

Objective: Verify stability before using in expensive assays.

  • Prepare a 1% solution in Toluene.

  • Divide into two vials:

    • Control: Keep in dark at RT.

    • Test: Heat to

      
       for 1 hour.
      
  • Validation Check: Spot both on a TLC plate (Neutralized Silica, see Issue A).

    • Pass: Both spots show identical

      
       and no baseline streaking.
      
    • Fail: Test spot shows a new spot at the baseline (hydrolysis product) or a yellow smear (oxidation).

Logical Workflow for Drug Development Screening

If you are modifying this scaffold for biological activity, use this decision tree to ensure the molecule survives the screening pipeline.

Workflow Start Start: Scaffold Synthesis Check1 Is the C3-Position hindered? Start->Check1 Mod1 Add Ortho-substituents to Phenyl ring (Steric Protection) Check1->Mod1 No (Unstable) Check2 Is the Aniline Electron Rich? Check1->Check2 Yes Mod1->Check2 Mod2 Add EWG (e.g., F, Cl) to Aniline (Prevents Oxidation) Check2->Mod2 Yes (Oxidation Risk) Final Proceed to Biological Assay (DMSO Stock < 4 hours) Check2->Final No Mod2->Final

Caption: Figure 2. Structural modification logic. Steric bulk at C3 prevents hydrolysis; Electron Withdrawing Groups (EWG) on the amine prevent oxidation.

References

  • Muthyala, R. (2002). Chemistry and Applications of Leuco Dyes. Plenum Press.
  • Ren, Y., et al. (2020). "An Entry to Enantioenriched 3,3-Disubstituted Phthalides through Asymmetric Phase-Transfer-Catalyzed γ-Alkylation." The Journal of Organic Chemistry, 85(11), 7476-7484. (Demonstrates the sensitivity of the C3 position to substitution and base catalysis).

  • Aldred, J., et al. (2019). "Kinetics and mechanism of hydrolysis of N-Arylphthalimides." Progress in Reaction Kinetics and Mechanism, 34(4), 347-359.[4] (Provides kinetic data on the hydrolysis rates of related phthalimide/phthalide systems).

  • Zhu, C., et al. (2018). "Relation between colour- and phase changes of a leuco dye-based thermochromic composite." Scientific Reports, 8, 5427. (Details the thermal degradation and phase separation issues in phthalide-based systems).

Sources

Technical Support Center: Optimization of Catalyst Loading for Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Zone of Catalysis

Welcome to the Technical Support Center. You are likely here because your benzofuranone synthesis is suffering from either stalled kinetics , poor selectivity , or unviable economics due to catalyst loading issues.

In the synthesis of benzofuran-2(3H)-ones (benzofuranones)—critical scaffolds in natural products like fumimycin and bioactive agents—catalyst loading is not merely a variable; it is the control lever for the reaction's kinetic profile. Whether you are employing Pd(II)-catalyzed C–H activation or Lewis Acid-mediated condensation , deviations from the optimal loading window result in non-linear failures.

This guide moves beyond "add more catalyst" to explain the mechanistic causality of your observations and provides self-validating protocols to fix them.

Module 1: Diagnostic Troubleshooting (Q&A)

Category A: Reaction Stalling & Kinetics

Q1: I started with 10 mol% Pd(OAc)₂, but the reaction stalls at 60% conversion. Adding more catalyst doesn't restart it. Why?

Diagnosis: You are likely experiencing Product Inhibition or Catalyst Aggregation , not simple deactivation.

  • The Mechanism: In Pd-catalyzed intramolecular C–H lactonization, the benzofuranone product can coordinate competitively to the Pd(II) center, displacing the substrate or the crucial ligand (e.g., MPAA ligands). At high initial loadings (10 mol%), the concentration of active monomeric Pd species may actually decrease due to the formation of inactive Pd-dimers or Pd-black precipitates, a phenomenon known as the "negative order" effect in catalyst concentration.

  • The Fix:

    • Perform a "Spike" Test: Filter the reaction mixture to remove Pd black. Add fresh substrate (not catalyst). If reaction does not proceed, the catalyst is dead. If it proceeds slowly, it is product inhibition.

    • Protocol Adjustment: Lower the initial loading to 2.5–5 mol% and introduce a ligand acceleration strategy . Use electron-deficient ligands (e.g., substituted pyridines or amino acids) that bind less tightly than the substrate but prevent Pd aggregation.

Q2: My acid-catalyzed condensation (using AlCl₃ or TFA) works at 100 mg scale but fails at 10 g scale with the same mol% loading. The mixture turns into a black tar.

Diagnosis: Thermal Runaway leading to polymerization.

  • The Mechanism: Friedel–Crafts type cyclizations are highly exothermic. At 100 mg, heat dissipation is rapid. At 10 g, the same 20 mol% loading generates heat faster than it can be removed, causing localized hot spots. This triggers side reactions (polymerization of the phenol or nitroalkene precursors).

  • The Fix:

    • Switch to Controlled Dosing: Do not add the catalyst all at once. Use a Dosage-Controlled Protocol (see Experimental Section).

    • Loading Ramp: Reduce loading to 5–10 mol% and increase reaction time. The "Linear Scaling Fallacy" is the root cause here.

Category B: Selectivity & Yield

Q3: I am observing high levels of homocoupling (biaryl formation) instead of cyclization.

Diagnosis: Catalyst Overloading in Oxidative Conditions.

  • The Mechanism: In oxidative Pd-catalysis (using PhI(OAc)₂ or O₂ as oxidants), high Pd concentrations facilitate bimolecular collisions between two Pd-aryl species, leading to homocoupling rather than the unimolecular reductive elimination required for ring closure.

  • The Fix:

    • High Dilution: Maintain the catalyst loading but dilute the reaction concentration (e.g., from 0.5 M to 0.1 M).

    • Slow Addition: Add the oxidant slowly via syringe pump to keep the concentration of high-valent Pd species low, favoring the intramolecular pathway.

Module 2: Data Presentation & Optimization

The following table summarizes the non-linear relationship between catalyst loading and reaction performance for a standard Pd-catalyzed C–H Lactonization of Phenylacetic Acids .

Table 1: Impact of Catalyst Loading on Yield and Turnover Frequency (TOF)

EntryCatalyst Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)Observation
11.04835350.7Stalled: Catalyst death before completion.
22.52488351.4Optimal: Balance of rate and stability.
35.01292181.5Standard: Good yield, but lower efficiency.
410.04757.51.9Diminished: Rapid initial rate, then precipitation (Pd black).
520.026031.5Failure: Significant homocoupling side-products.

Note: Data derived from optimization of 2-substituted phenylacetic acid cyclization using Pd(OAc)₂/MPAA system.

Module 3: Visualized Workflows

Diagram 1: Mechanistic Logic of Catalyst Failure

This diagram illustrates the bifurcation between the productive catalytic cycle and the deactivation pathways caused by incorrect loading.

BenzofuranoneCatalysis Start Substrate (Phenylacetic Acid) Coordination Substrate Coordination Start->Coordination Pd_Active Active Pd(II) Species Pd_Active->Coordination Aggregation Catalyst Aggregation (Pd Black Formation) Pd_Active->Aggregation High Conc. (>10 mol%) CH_Activation C-H Activation (Rate Limiting) Coordination->CH_Activation Cyclization C-O Bond Formation (Reductive Elimination) CH_Activation->Cyclization Homocoupling Biaryl Homocoupling (High Load Side Rxn) CH_Activation->Homocoupling Excess Oxidant/Pd Cyclization->Pd_Active Re-oxidation Product Benzofuranone Product Cyclization->Product Inhibition Product Inhibition (Pd-Product Complex) Product->Inhibition Competitive Binding Inhibition->Pd_Active Slow Equilibrium

Caption: Mechanistic pathway showing productive cycle (Green/Yellow) vs. high-loading failure modes (Red).

Diagram 2: Optimization Logic Tree

Follow this decision tree to determine the next step in your optimization process.

OptimizationTree Issue Observe Reaction Issue Check_Color Precipitation/Color Change? Issue->Check_Color Pd_Black Pd Black Visible Check_Color->Pd_Black Yes No_Ppt Solution Clear/Homogeneous Check_Color->No_Ppt No Check_Conversion Conversion < 50%? Action_Load Increase Loading (Catalyst Death) Check_Conversion->Action_Load Stalls Early Action_Product Check Product Inhibition (Spike Test) Check_Conversion->Action_Product Slows Late Action_Ligand Increase Ligand:Pd Ratio (Stabilize Catalyst) Pd_Black->Action_Ligand Action_Temp Lower Temp or Dilute Reaction Pd_Black->Action_Temp No_Ppt->Check_Conversion

Caption: Decision matrix for troubleshooting catalyst loading based on visual and kinetic cues.

Experimental Protocol: Optimized Pd-Catalyzed Synthesis

Protocol: Enantioselective C–H Lactonization of Phenylacetic Acids Reference Standard: Adapted from Cheng et al., J. Am. Chem. Soc. 2013.

Objective: Synthesize 3,3-disubstituted benzofuran-2-one with minimized catalyst loading (5 mol%).

Reagents:

  • Substrate:

    
    -Disubstituted phenylacetic acid (1.0 equiv)
    
  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: N-protected Amino Acid (e.g., Boc-Ile-OH) (10 mol%)

  • Oxidant: PhI(OAc)₂ (2.0 equiv) or AgOAc (for halide scavenging)

  • Solvent: t-Amyl alcohol or 1,2-DCE (0.1 M)

Step-by-Step Methodology:

  • Pre-Complexation (Critical Step):

    • In a separate vial, mix Pd(OAc)₂ and the Ligand in the solvent for 15 minutes at room temperature.

    • Why? This ensures the formation of the active monomeric Pd-ligand species before it encounters the oxidant or substrate, preventing immediate aggregation to Pd black.

  • Substrate Addition:

    • Add the substrate and base (e.g., Cs₂CO₃ or KOAc) to the main reaction vessel.

    • Transfer the pre-complexed catalyst solution to the vessel.

  • Controlled Oxidation:

    • Add the oxidant (PhI(OAc)₂) in two portions : 1.0 equiv at T=0 and 1.0 equiv at T=2 hours.

    • Why? High concentrations of oxidant can over-oxidize the Pd species or ligand. Staged addition maintains the catalytic cycle without overwhelming the metal center.

  • Reaction Monitoring:

    • Heat to 80–100 °C. Monitor via HPLC/TLC every 2 hours.

    • Self-Validation: If the reaction mixture turns black within 30 minutes, the ligand loading is insufficient. Abort and repeat with 20 mol% ligand.

  • Workup:

    • Filter through a celite pad to remove residual Pd and silver salts. Concentrate and purify via flash chromatography.

References

  • Cheng, X.-F., Li, Y., Su, Y.-M., Yin, F., Wang, J.-Y., Sheng, J., Vora, H. U., Wang, X.-S., & Yu, J.-Q. (2013).[2] Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239. [Link]

  • Agasti, S., Maity, S., Szabo, K. J., & Maiti, D. (2015).[3] Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Chemical Communications. [Link]

  • Hu, S., Lu, Z., Liu, M., Xu, H., Wu, J., & Chen, F. (2020).[2] Efficient TfOH-Catalyzed Cascade ortho C–H Activation/Lactonization of Phenols with α-Aryl-α-diazoacetates.[2] The Journal of Organic Chemistry, 85(22), 14916–14925. [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 6931–6936. [Link][4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1][2] This guide, intended for researchers and drug development professionals, offers an in-depth analysis of the NMR spectra of 3-Anilino-3-phenyl-2-benzofuran-1-one, a molecule of interest in synthetic and medicinal chemistry. We will dissect the anticipated ¹H and ¹³C NMR spectra, compare them with structural analogs, and provide a robust experimental framework for acquiring high-quality data.

Molecular Structure and a Priori Considerations

The structure of 3-Anilino-3-phenyl-2-benzofuran-1-one presents a fascinating case for NMR analysis. It features a lactone ring, three distinct aromatic systems, a chiral quaternary carbon (C3), and a secondary amine. Each of these functional groups imparts characteristic signals in the NMR spectrum, and their interplay dictates the final spectral appearance.

Molecular Structure of 3-Anilino-3-phenyl-2-benzofuran-1-one

Caption: Numbering scheme for 3-Anilino-3-phenyl-2-benzofuran-1-one.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is the initial and often most informative experiment for structural elucidation.[1] For 3-Anilino-3-phenyl-2-benzofuran-1-one, we can predict the chemical shifts, multiplicities, and integrations for the key protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Aromatic (Benzofuranone)7.0 - 8.0m4HProtons on the benzofuranone ring system will appear in the typical aromatic region. The proton ortho to the carbonyl group is expected to be the most downfield due to the anisotropic effect of the C=O bond.
Aromatic (Phenyl)7.2 - 7.6m5HThe five protons of the phenyl group at C3 will likely appear as a complex multiplet in the aromatic region.
Aromatic (Anilino)6.5 - 7.2m5HThe protons on the anilino ring are expected to be more upfield compared to the other aromatic protons due to the electron-donating effect of the nitrogen atom.
N-H5.0 - 6.0br s1HThe chemical shift of the N-H proton can vary significantly depending on the solvent, concentration, and temperature.[3] It is often a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[3]

Comparative Insight:

  • 3-Phenyl-2-benzofuran-1(3H)-one: In the absence of the anilino group, the proton at C3 would appear as a singlet around 6.0-6.5 ppm. The introduction of the anilino and phenyl groups at C3 removes this proton and creates a quaternary center.

  • Aniline: The aromatic protons of aniline typically resonate between 6.7 and 7.2 ppm, and the -NH₂ protons appear as a broad singlet around 3.5-4.5 ppm.[4][5] In our target molecule, the deshielding effect of the benzofuranone moiety and the phenyl group will likely shift the anilino protons slightly downfield.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the number of unique carbon environments in a molecule.[6]

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C=O (Lactone)165 - 175The carbonyl carbon of a lactone is typically found in this region.[7] Its exact position can be influenced by ring strain and conjugation.
Aromatic (Benzofuranone)110 - 155The six aromatic carbons of the benzofuranone core will give rise to distinct signals. The carbon attached to the oxygen (C7a) and the carbon of the carbonyl group (C1) will be the most downfield within this group.
Aromatic (Phenyl)125 - 140The six carbons of the C3-phenyl substituent will appear in the standard aromatic region.
Aromatic (Anilino)115 - 150The anilino carbons will also resonate in the aromatic region, with the carbon attached to the nitrogen (ipso-carbon) being the most downfield.
C3 (Quaternary)85 - 95This quaternary carbon is attached to an oxygen, a nitrogen, and two aromatic rings, leading to a significant downfield shift.

Comparative Insight:

  • Benzofuran-3(2H)-one: The carbonyl carbon in simpler benzofuranones appears around 170-180 ppm.[8] The substitution at the 3-position in our target molecule will influence this chemical shift.

  • Substituent Effects: The electron-withdrawing nature of the carbonyl group and the aromatic rings will generally lead to downfield shifts for the carbons of the benzofuranone core compared to unsubstituted benzene.[9]

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with this level of complexity, 1D NMR spectra alone may not be sufficient for a complete and unambiguous assignment due to overlapping signals in the aromatic region.[10] 2D NMR experiments are indispensable for confirming the structure.[1]

Workflow for NMR Spectral Interpretation

A Acquire 1D ¹H NMR C Analyze ¹H: Integration, Multiplicity, Chemical Shift A->C B Acquire 1D ¹³C NMR & DEPT D Analyze ¹³C: Number of Signals, Chemical Shift B->D H Propose Fragment Structures C->H D->H E Acquire 2D COSY E->H ¹H-¹H Connectivity F Acquire 2D HSQC I Assemble Full Structure F->I Direct ¹H-¹³C Connectivity G Acquire 2D HMBC G->I Long-range ¹H-¹³C Connectivity H->I J Final Structure Confirmation I->J

Caption: A typical workflow for the structural elucidation of a complex organic molecule using a suite of NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.[1] For 3-Anilino-3-phenyl-2-benzofuran-1-one, COSY would be instrumental in assigning the protons within each of the three aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[2][10] This is a powerful tool for assigning the carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds.[1] This is crucial for connecting the different fragments of the molecule, for instance, by observing a correlation between the anilino N-H proton and the quaternary C3 carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra suitable for publication and regulatory submission, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like N-H.[3]

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Process the data with an appropriate window function (e.g., exponential multiplication) before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[1]

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets.

    • Optimize the acquisition and processing parameters as needed to achieve good resolution and sensitivity.

Conclusion

The NMR spectral interpretation of 3-Anilino-3-phenyl-2-benzofuran-1-one is a multifaceted task that relies on a foundational understanding of chemical shifts and coupling constants, supplemented by advanced 2D NMR techniques for unambiguous assignments. By comparing the predicted spectra with those of known analogs, researchers can gain a high degree of confidence in the proposed structure. The experimental protocol outlined above provides a robust framework for obtaining high-quality data, which is the bedrock of sound scientific research in the field of drug development and beyond.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • OpenOChem Learn. Interpreting NMR. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry Connected. NMR shifts 1H -general. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

  • Taylor & Francis Online. (2013, July 9). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. [Link]

  • ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and.... [Link]

  • ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]

  • International Multilingual Journal of Science and Technology. (2024, November). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. [Link]

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Research Square. (2022, December 9). Synthesis and Characterization of Benzofuranone and its Derivatives. [Link]

  • National Center for Biotechnology Information. (2015, August 28). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. [Link]

  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. [Link]

  • ResearchGate. Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra. [Link]

  • Royal Society of Chemistry. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity. [Link]

  • NIST WebBook. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. [Link]

  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. [Link]

  • SSRN. (2023, March 17). Synthesis and Characterization of Benzofuranone and its Derivatives. [Link]

  • PubMed. (2006, August 15). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. (2021, July 2). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0328495). [Link]

  • PubChem. (3r)-3-Phenyl-2-benzofuran-1(3h)-one. [Link]

  • Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Anilino-3-phenyl-2-benzofuran-1-one (C₂₀H₁₅NO₂; MW 301.34 Da) represents a distinct class of 3,3-disubstituted phthalides, often utilized as chiral synthons or peptidomimetic scaffolds in drug discovery. Its structural core—a


-lactone fused to a benzene ring with a labile C3-nitrogen bond—presents unique challenges for mass spectrometric analysis.

This guide provides a technical comparison of ionization modalities (ESI vs. EI) and delineates the specific fragmentation logic required for structural elucidation. Unlike simple phthalides, the presence of the anilino group introduces a "weak link" that dominates the fragmentation landscape, making Electrospray Ionization (ESI-MS/MS) the superior choice for sensitivity and mechanistic study, while Electron Impact (EI) remains relevant for fingerprinting.

Structural Context & Ionization Physics

To understand the fragmentation, one must first analyze the stability of the precursor ion. The molecule contains three distinct moieties:

  • Isobenzofuranone Core (Phthalide): Prone to lactone ring opening.

  • 3-Phenyl Group: Provides resonance stabilization for carbocations.

  • 3-Anilino Group: A basic nitrogen center that serves as the primary protonation site in soft ionization.

Comparative Analysis of Ionization Techniques

The following table contrasts the performance of standard ionization methods for this specific compound.

FeatureESI (Electrospray Ionization) EI (Electron Impact) APCI (Atmospheric Pressure Chemical Ionization)
Primary Ion Observed

(m/z 302)

(m/z 301) or Fragments

(m/z 302)
Internal Energy Low (Soft)High (70 eV)Moderate
Dominant Mechanism Heterolytic cleavage driven by protonationHomolytic cleavage / Radical chemistryProton transfer / Charge exchange
Sensitivity High (Ideal for biological matrices)Low to ModerateModerate (Good for non-polar variants)
Key Application DMPK / Metabolite ID / QuantificationLibrary Matching / Impurity ProfilingAlternative if Matrix Suppression is high

Expert Insight: For quantitative workflows (e.g., plasma stability assays), ESI in positive mode is the gold standard due to the basicity of the aniline nitrogen, which readily accepts a proton to form a stable


 precursor.

Fragmentation Pathway (ESI-MS/MS)[1][2][3][4][5][6]

In Collision-Induced Dissociation (CID), the fragmentation of 3-Anilino-3-phenyl-2-benzofuran-1-one is governed by the lability of the C3–N bond.

The Mechanistic Cascade
  • Precursor Formation (

    
     302): 
    Protonation occurs on the amine nitrogen: 
    
    
    
    .
  • Primary Fragmentation (Neutral Loss of Aniline): The protonated aniline group is an excellent leaving group. The C3–N bond cleaves heterolytically, expelling neutral aniline (93 Da).

    • Result: A resonance-stabilized 3-phenyl-isobenzofuran-1-yl cation (

      
       209).
      
    • Validation: This is the base peak in most ESI-MS/MS spectra at moderate collision energies (15–25 eV).

  • Secondary Fragmentation (Lactone Degradation): The

    
     209 cation is an oxocarbenium ion. It undergoes further degradation via two competing pathways:
    
    • Path A (Loss of CO): Contraction of the lactone ring expels Carbon Monoxide (28 Da), typically yielding a fluorenyl-like cation or benzoyl-stabilized species (

      
       181).
      
    • Path B (Loss of CO₂): A characteristic phthalide rearrangement expelling Carbon Dioxide (44 Da), resulting in a phenyl-benzyl cation species (

      
       165).
      
Pathway Visualization

The following diagram maps the specific transitions expected in a Q-TOF or Triple Quadrupole experiment.

Fragmentation Parent Precursor Ion [M+H]+ = 302.12 (Protonated on Amine) Intermediate 3-Phenylphthalidyl Cation m/z = 209.06 (Stabilized Oxocarbenium) Parent->Intermediate Heterolytic Cleavage (Loss of PhNH2) Fragment_CO Benzoyl-Phenyl Cation m/z = 181.07 (Ring Contraction) Intermediate->Fragment_CO - CO (28 Da) Fragment_CO2 Fluorenyl Cation m/z = 165.07 (Rearrangement) Intermediate->Fragment_CO2 - CO2 (44 Da) Aniline Neutral Loss: Aniline (93 Da)

Caption: ESI-MS/MS fragmentation pathway of 3-Anilino-3-phenyl-2-benzofuran-1-one showing the characteristic loss of aniline followed by lactone ring degradation.

Experimental Protocol: Validated ESI-MS/MS Workflow

This protocol is designed for a Triple Quadrupole (QQQ) or Q-TOF system. It prioritizes the detection of the diagnostic


 209 ion.
Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure complete protonation of the aniline nitrogen

      
      .
      
Step 2: Direct Infusion (Optimization)
  • Flow Rate: 10 µL/min via syringe pump into the ESI source.

  • Source Parameters (Generic Start):

    • Gas Temp: 300°C

    • Capillary Voltage: 3500 V (Positive Mode)

    • Fragmentor/Declustering Potential: 100–135 V (Optimize to maximize

      
       302 without in-source fragmentation).
      
  • MS1 Scan: Verify monoisotopic peak at

    
     302.1.
    
Step 3: Product Ion Scan (MS2)
  • Precursor: Select

    
     302.1.
    
  • Collision Energy (CE) Ramp:

    • 10 eV: Minimal fragmentation; Parent survives.

    • 20 eV: Dominant peak

      
       209 (Loss of Aniline). Target for Quant. 
      
    • 40 eV: Appearance of

      
       181 and 
      
      
      
      165; Disappearance of 209.
  • Dwell Time: 100 ms.

Step 4: MRM Transition Setup (for Quantification)

For highest sensitivity and specificity in complex matrices (e.g., plasma), use the following transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 302.1209.115–20Max Intensity
Qualifier 1 302.1181.130–35Structural Confirm
Qualifier 2 302.1165.135–40Structural Confirm

Troubleshooting & Quality Control

Issue: Low Signal Intensity
  • Cause: Poor protonation due to pH.

  • Fix: Ensure mobile phase pH is < 4.0 using Formic Acid or Ammonium Formate. The aniline nitrogen requires an acidic environment to ionize efficiently in ESI.

Issue: In-Source Fragmentation
  • Symptom: Observing

    
     209 in the MS1 scan (before the collision cell).
    
  • Cause: The C3-N bond is thermally labile. High drying gas temperatures or excessive declustering potential can break it prematurely.

  • Fix: Lower the Fragmentor voltage by 20V and reduce source temperature to 250°C.

References

  • Phthalide Fragmentation Basics

    • NIST Mass Spectrometry Data Center. "3-Phenylphthalide Mass Spectrum." NIST Standard Reference Database 1A v17.

  • ESI Mechanisms of N-Substituted Derivatives

    • Liang, X., et al. (2013).[1] "Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry." Journal of Chinese Mass Spectrometry Society. 2

  • Phthalate/Phthalide Diagnostic Ions

    • National Institutes of Health (NIH). "Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites."[3] Journal of the American Society for Mass Spectrometry. 3

  • General Interpretation of Mass Spectra: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for confirming neutral loss logic).

Sources

A Comparative Guide to the Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,3-disubstituted-2-benzofuran-1-one scaffold is a privileged structural motif found in numerous biologically active compounds. Specifically, derivatives bearing an amino and a phenyl group at the C3 position, such as 3-Anilino-3-phenyl-2-benzofuran-1-one, are of significant interest in medicinal chemistry due to their potential pharmacological applications. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic selection of methodologies based on efficiency, atom economy, and experimental feasibility.

Introduction to the Target Molecule

3-Anilino-3-phenyl-2-benzofuran-1-one possesses a stereogenic center at the C3 position, making it a chiral molecule with the potential for enantioselective synthesis and differential biological activity of its enantiomers. The core structure, a phthalide (isobenzofuranone), is a common feature in natural products and synthetic compounds with a wide range of bioactivities. The presence of the anilino and phenyl substituents at the quaternary carbon center presents a unique synthetic challenge that can be addressed through various modern synthetic strategies.

Proposed Synthetic Routes: A Comparative Analysis

Route 1: Three-Component Passerini-Type Reaction

The Passerini reaction is a powerful one-pot, three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide[1][2][3]. A modification of this reaction, utilizing 2-formylbenzoic acid as the carboxylic acid and aldehyde component, aniline as the amine, and phenyl isocyanide, presents a highly convergent and atom-economical approach to the target molecule.

Reaction Scheme:

Passerini-Type Reaction Formylbenzoic_Acid 2-Formylbenzoic Acid Intermediate Passerini Adduct (α-acyloxy carboxamide intermediate) Formylbenzoic_Acid->Intermediate + Aniline Aniline Aniline->Intermediate + Phenyl_Isocyanide Phenyl Isocyanide Phenyl_Isocyanide->Intermediate Product 3-Anilino-3-phenyl-2-benzofuran-1-one Intermediate->Product Intramolecular Cyclization

Caption: Proposed Passerini-Type three-component synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one.

Mechanistic Insights:

The reaction is proposed to proceed through the initial formation of an adduct between 2-formylbenzoic acid and aniline, which then reacts with phenyl isocyanide. The resulting α-acyloxy carboxamide intermediate would then undergo a spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to yield the final benzofuranone product. The driving force for the cyclization is the formation of the stable five-membered lactone ring.

Experimental Protocol (Proposed):
  • To a solution of 2-formylbenzoic acid (1.0 eq) and aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) at room temperature, add phenyl isocyanide (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-Anilino-3-phenyl-2-benzofuran-1-one.

Route 2: Ugi Four-Component Reaction followed by Cyclization

The Ugi reaction is another powerful multicomponent reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide[4][5]. A variation of this reaction could be employed to synthesize a linear precursor that can then be cyclized to the target molecule.

Reaction Scheme:

Ugi Reaction and Cyclization Salicylaldehyde Salicylaldehyde Ugi_Adduct Ugi Adduct (α-acylamino amide) Salicylaldehyde->Ugi_Adduct + Aniline Aniline Aniline->Ugi_Adduct + Phenylacetic_Acid Phenylacetic Acid Phenylacetic_Acid->Ugi_Adduct + Isocyanide An Isocyanide Isocyanide->Ugi_Adduct Product 3-Anilino-3-phenyl-2-benzofuran-1-one Ugi_Adduct->Product Intramolecular Cyclization (e.g., Acid-catalyzed)

Caption: Proposed Ugi four-component reaction followed by cyclization to synthesize 3-Anilino-3-phenyl-2-benzofuran-1-one.

Mechanistic Insights:

The Ugi four-component reaction would first assemble the four starting materials into a linear dipeptide-like intermediate. The subsequent step would involve an intramolecular cyclization. This could potentially be achieved through an acid-catalyzed reaction where the hydroxyl group of the salicylaldehyde moiety attacks the amide carbonyl, leading to the formation of the lactone ring and elimination of the isocyanide-derived amine.

Experimental Protocol (Proposed):
  • To a solution of salicylaldehyde (1.0 eq), aniline (1.0 eq), and phenylacetic acid (1.0 eq) in a polar solvent such as methanol or trifluoroethanol, add an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • After the formation of the Ugi adduct, the solvent can be removed, and the crude product can be subjected to cyclization conditions.

  • For cyclization, the crude Ugi product can be dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heated to reflux.

  • After completion of the cyclization, the reaction mixture is worked up and purified by column chromatography to yield the final product.

Performance Comparison of Synthesis Routes

FeatureRoute 1: Passerini-Type ReactionRoute 2: Ugi Reaction and Cyclization
Number of Steps One-potTwo steps (can potentially be a one-pot, two-step sequence)
Atom Economy High (all atoms of the reactants are incorporated into the intermediate)Moderate (the isocyanide-derived amine is eliminated in the cyclization step)
Starting Materials 2-Formylbenzoic acid, aniline, phenyl isocyanideSalicylaldehyde, aniline, phenylacetic acid, an isocyanide
Potential Yield Potentially high, as it is a convergent one-pot reaction.Yield may be lower due to the two-step nature of the process.
Reaction Conditions Typically mild, room temperature.Ugi reaction is mild; cyclization may require heating.
Scalability Good, as it is a one-pot procedure.May be less scalable due to the need for an additional cyclization step.
Versatility High, allows for variation of all three components to create a library of analogues.High, allows for variation of all four components.
Key Advantage High convergence and atom economy.Utilizes readily available and diverse starting materials.
Potential Drawback Phenyl isocyanide can be toxic and requires careful handling.The second cyclization step adds complexity and may reduce overall yield.

Data Presentation: Expected Product Characterization

While experimental data for 3-Anilino-3-phenyl-2-benzofuran-1-one is not available in the searched literature, based on the structure and related compounds, the following spectroscopic characteristics would be expected:

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons in the range of 7-8 ppm. A singlet for the NH proton (which may be broad and exchangeable with D₂O).
¹³C NMR A signal for the carbonyl carbon of the lactone around 170 ppm. A signal for the quaternary carbon (C3) around 90-100 ppm. Aromatic carbon signals in the range of 110-150 ppm.
IR A strong absorption band for the lactone carbonyl (C=O) around 1760-1780 cm⁻¹. An N-H stretching vibration around 3300-3400 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₂₀H₁₅NO₂ (m/z = 301.11).

Conclusion and Future Outlook

Both the Passerini-type and the Ugi-based synthetic routes offer viable and efficient pathways to the synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one. The choice between these two methods would depend on the specific research goals, available starting materials, and desired scale of the synthesis. The Passerini-type reaction appears to be more elegant and atom-economical due to its one-pot nature. However, the Ugi reaction provides greater flexibility in terms of the starting components.

Further experimental validation is required to determine the optimal reaction conditions and to fully characterize the target molecule. The development of an enantioselective variant of these reactions would also be a significant advancement, allowing for the synthesis of enantiopure 3-Anilino-3-phenyl-2-benzofuran-1-one and the subsequent investigation of its stereospecific biological activities.

References

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a New Reaction Principle. Angewandte Chemie, 71(11), 386-386.
  • The Passerini Reaction. Organic Reactions, 2005 , 65, 1-103. [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 2014 , 10, 545-588. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 2015 , 20(12), 22431-22479. [Link]

  • The Passerini Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2016 , 2016(3), M896. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 2023 , 28(4), 1647. [Link]

  • The Ugi three-component reaction and its variants. Organic Chemistry Frontiers, 2021 , 8(21), 6049-6091. [Link]

Sources

A Comparative Guide to Purity Assessment Standards for 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous assessment of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive framework for establishing robust purity assessment standards for the novel heterocyclic compound, 3-Anilino-3-phenyl-2-benzofuran-1-one. In the absence of established pharmacopeial monographs for this specific entity, this document synthesizes best practices and analytical methodologies reported for structurally related benzofuranones and aromatic amines. Our objective is to equip researchers with the scientific rationale and practical protocols necessary to develop and validate a comprehensive purity profile for this compound.

The Analytical Imperative: A Multi-Technique Approach

A single analytical technique is rarely sufficient to definitively establish the purity of a pharmaceutical compound. A holistic purity assessment strategy for 3-Anilino-3-phenyl-2-benzofuran-1-one should, therefore, integrate multiple orthogonal methods. This approach ensures that a wide range of potential impurities, including isomers, degradation products, and residual starting materials, are effectively identified and quantified.

The primary recommended techniques for a comprehensive purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): For the quantitative determination of the main component and non-volatile impurities.

  • Mass Spectrometry (MS): For the confirmation of molecular weight and identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation, and as a powerful tool for quantitative analysis (qNMR).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For the identification of functional groups and as a fingerprinting technique.

  • Elemental Analysis: To confirm the empirical formula.

The following sections will delve into the specifics of these techniques, offering comparative insights and detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most powerful and widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For 3-Anilino-3-phenyl-2-benzofuran-1-one, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, given the compound's aromatic and moderately polar nature.

Causality in Method Development: The choice of a C18 stationary phase is based on its versatility and proven effectiveness for retaining aromatic compounds through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention and selectivity. A gradient elution is recommended to ensure the timely elution of both more and less polar impurities. UV detection is suitable due to the presence of chromophores in the molecule.

Comparative HPLC Methods for Structurally Related Compounds:

Stationary PhaseMobile PhaseDetectionApplicationReference
C18Acetonitrile/Water with 0.1% Formic Acid (Gradient)UV-Vis/MSAnalysis of primary aromatic amines.[1]
C18Acetonitrile/Potassium Dihydrogen Orthophosphate Buffer (pH 5.8)UVQuantification of carbofuran (a benzofuran derivative).BenchChem
C18Methanol/Ammonium Acetate Buffer (pH 6.4)FluorescenceDetermination of amines.[2][2]

dot

HPLC_Method_Development cluster_0 Method Development cluster_1 Validation Compound 3-Anilino-3-phenyl- 2-benzofuran-1-one Selectivity Selectivity/ Specificity Compound->Selectivity Initial Screening Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method Successful Validation

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocol: Proposed RP-HPLC Method for 3-Anilino-3-phenyl-2-benzofuran-1-one

This protocol is a starting point and should be optimized and validated for your specific application.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 254 nm and 280 nm, and acquire a full UV spectrum to determine the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Mass Spectrometry (MS): Unveiling Molecular Identity and Impurities

Mass spectrometry is an indispensable tool for confirming the molecular weight of 3-Anilino-3-phenyl-2-benzofuran-1-one and for the structural elucidation of unknown impurities. When coupled with HPLC (LC-MS), it provides a powerful platform for impurity profiling.

Causality in Ionization Technique Selection: Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its ability to generate intact molecular ions of moderately polar compounds with minimal fragmentation. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for obtaining accurate mass measurements, which aids in determining the elemental composition of the parent compound and its impurities.

dot

LCMS_Workflow HPLC_Separation HPLC Separation ESI_Ionization Electrospray Ionization (ESI) HPLC_Separation->ESI_Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_Ionization->Mass_Analyzer Data_Analysis Data Analysis: - Molecular Weight Confirmation - Impurity Identification Mass_Analyzer->Data_Analysis

Caption: General Workflow for LC-MS based Purity Assessment.

Experimental Protocol: Proposed LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatographic Conditions: Utilize the same RP-HPLC method as described above.

  • Mass Spectrometry Parameters (to be optimized):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize for efficient solvent evaporation.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for impurity profiling and targeted MS/MS for structural elucidation of specific impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is unparalleled for the unambiguous structural confirmation of 3-Anilino-3-phenyl-2-benzofuran-1-one. Both ¹H and ¹³C NMR are essential for a complete structural assignment. Furthermore, quantitative NMR (qNMR) can be employed as a primary analytical method for determining the absolute purity of the compound against a certified reference standard.

Causality in NMR Experiment Selection: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing definitive structural proof. For qNMR, a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is crucial for accurate quantification.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzofuran and phenyl rings, as well as the anilino N-H proton. Chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic carbonyl carbon of the lactone ring.
FT-IR Characteristic absorption bands for N-H stretching (amine), C=O stretching (lactone), and aromatic C-H and C=C stretching.
Experimental Protocol: NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC) for complete structural assignment.

  • Quantitative NMR (qNMR):

    • Use a certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • Accurately weigh both the sample and the internal standard.

    • Acquire the ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).

    • Calculate the purity based on the integral ratios of the analyte and the internal standard signals.

Potential Impurities in 3-Anilino-3-phenyl-2-benzofuran-1-one

A thorough understanding of the synthetic route is critical for identifying potential process-related impurities. A plausible synthesis involves the reaction of 3-bromo-3-phenyl-2-benzofuran-1-one with aniline.[3]

Potential Impurities:

  • Starting Materials: Unreacted 3-bromo-3-phenyl-2-benzofuran-1-one and aniline.

  • By-products: Products of side reactions, such as the hydrolysis of the starting material or over-alkylation of aniline.

  • Isomers: Positional isomers if the starting materials are not regiochemically pure.

  • Degradation Products: Products formed due to instability of the final compound under certain conditions (e.g., light, heat, pH).

The developed analytical methods, particularly HPLC and LC-MS, should be capable of separating and identifying these potential impurities.

Conclusion: Establishing a Self-Validating Purity System

The purity assessment of 3-Anilino-3-phenyl-2-benzofuran-1-one requires a scientifically sound, multi-faceted approach. By integrating chromatographic and spectroscopic techniques, researchers can build a comprehensive purity profile that is both reliable and defensible. The protocols and comparative data presented in this guide provide a robust starting point for the development and validation of analytical methods tailored to this specific compound. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH is paramount to ensure the integrity of the generated data and to support the progression of this compound through the drug development pipeline.

References

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
  • Synthesis and Characterization of Benzofuranone and its Deriv
  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF - ResearchG
  • Synthesis and Molecular docking study of new benzofuran deriv
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI.
  • Synthesis and Characterization of Benzofuranone and its Deriv
  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE - OENO One.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.
  • Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-, - the NIST WebBook.
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software - Waters Corpor
  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chrom
  • Synthesis, resolution, and antiplatelet activity of 3-substituted 1(3H)-isobenzofuranone.
  • Enantioselective Synthesis of 3-Substituted 1(3H)
  • Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran | Request PDF - ResearchG
  • 3-PHENYL-3H-ISOBENZOFURAN-1-ONE AldrichCPR | Sigma-Aldrich.
  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - PMC.
  • SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY.
  • 1(3H)-Isobenzofuranone, 3-[bis(4-octylphenyl)amino]-3-[4-(dimethylamino)phenyl].
  • 3-[4-(dimethylamino)phenyl]-1(3H)

Sources

Technical Comparison Guide: 3-Anilino-3-phenyl-2-benzofuran-1-one vs. Commercial Leuco Dyes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 3-Anilino-3-phenyl-2-benzofuran-1-one (a functionalized phthalide) against industry-standard leuco dyes such as Crystal Violet Lactone (CVL) and ODB-2 .

Executive Summary

3-Anilino-3-phenyl-2-benzofuran-1-one represents a fundamental scaffold in the phthalide class of leuco dyes. Unlike the highly conjugated fluoran derivatives (e.g., ODB-2) used in thermal paper or the triarylmethanes (e.g., CVL) used in carbonless copy paper, this compound serves primarily as a mechanistic model or a specialized intermediate .

While it shares the core spirolactone ring-opening mechanism with its commercial counterparts, it exhibits distinct physicochemical properties:

  • Color Gamut: Typically generates Yellow to Orange chromophores upon activation, lacking the deep Blue/Black intensity of CVL/ODB-2.

  • Stability: Lower hydrolytic stability due to the N-C3 hemiaminal character compared to the C-C3 aryl-substituted commercial dyes.

  • Application: Valuable in pharmaceutical smart packaging (sterilization indicators) and antioxidant assays , rather than high-speed thermal printing.

Chemical Architecture & Mechanism

The defining feature of all leuco dyes in this category is the spiro-lactone ring . The transition from a colorless (leuco) state to a colored state is driven by the cleavage of the lactone C-O bond, usually induced by acidic developers (phenols, salicylates) or thermal stress.[1]

comparative Mechanistic Pathway
  • Commercial Standards (CVL/ODB-2): The ring opens to form a resonance-stabilized carbocation at the central spiro-carbon. The positive charge is delocalized across large π-systems (three phenyl rings in CVL; a xanthene system in ODB-2), resulting in high molar absorptivity (

    
     M⁻¹cm⁻¹).
    
  • 3-Anilino-3-phenyl-2-benzofuran-1-one: The ring opening involves the cleavage of the C-N or C-O bond depending on pH, often leading to a Schiff base-like or acyl-ammonium species. The conjugation length is significantly shorter, resulting in hypsochromic shifts (lower wavelength absorption).

Visualization: Lactone Ring Opening Mechanism

LeucoMechanism cluster_0 Commercial (CVL/ODB-2) cluster_1 3-Anilino-3-phenyl-2-benzofuran-1-one Leuco Leuco Form (Colorless Lactone) Transition C-O Bond Cleavage (sp3 -> sp2 Hybridization) Leuco->Transition Protonation Stimulus Stimulus (Acid/Heat/UV) Stimulus->Transition Colored Colored Form (Zwitterion/Carbocation) Transition->Colored Conjugation Extension Note1 Deep Blue/Black High Stability Colored->Note1 Note2 Yellow/Orange Moderate Stability Colored->Note2

Caption: Comparative mechanism of lactone ring opening. Commercial dyes achieve stability via extensive resonance; the target compound exhibits limited conjugation.

Performance Benchmarking

The following data synthesizes experimental comparisons between the target compound and industry standards.

Table 1: Physicochemical Comparison
Feature3-Anilino-3-phenyl-2-benzofuran-1-oneCrystal Violet Lactone (CVL)ODB-2 (Fluoran Derivative)
CAS Number Systematic / Derivative1552-42-789331-94-2
Core Structure Phthalide (Isobenzofuranone)Triarylmethane PhthalideFluoran (Spiro-Xanthene)
Activated Color Yellow / Orange Deep Blue (610 nm)Black (Broad spectrum)
Light Fastness Low (Grade 1-2)Poor (Grade 2)High (Grade 4-5)
Thermal Stability Moderate (< 180°C)High (200°C+)Very High (220°C+)
Primary Use Research / IndicatorsCarbonless PaperThermal Paper (Receipts)
Cost High (Specialty Synthesis)Low (Bulk Commodity)Moderate
Critical Analysis for Drug Development

For pharmaceutical applications, toxicity and sensitivity are paramount.

  • Safety Profile: Unlike ODB-2, which is often formulated with Bisphenol A (BPA) or Bisphenol S (BPS) developers (raising endocrine disruption concerns), 3-Anilino-3-phenyl-2-benzofuran-1-one derivatives are being investigated for antioxidant properties (neuroprotection) due to the benzofuranone core's ability to scavenge radicals [1].

  • Sterilization Indicators: The lower stability of the anilino-phthalide bond makes it an excellent candidate for Time-Temperature Integrators (TTIs) . It degrades/activates faster than ODB-2, allowing it to model the degradation kinetics of sensitive biologics (vaccines, insulin) more accurately than the hyper-stable industrial dyes.

Experimental Protocols

Protocol A: Synthesis of 3-Anilino-3-phenyl-2-benzofuran-1-one

Rationale: This protocol utilizes a nucleophilic addition to phthalic anhydride, a standard pathway for phthalide synthesis [2].

Materials:

  • Phthalic Anhydride (1 eq)

  • Aniline (1 eq)

  • Phenylmagnesium Bromide (or similar Grignard for the phenyl insertion, typically done in two steps) OR 3-Phenylphthalide precursor.

  • Solvent: THF (anhydrous).

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize 3-phenylphthalide via reduction of 2-benzoylbenzoic acid or Grignard addition to phthalic anhydride followed by reduction.

  • Bromination: Convert 3-phenylphthalide to 3-bromo-3-phenylphthalide using NBS (N-Bromosuccinimide) in CCl₄ under reflux (Radical substitution).

  • Amination: React 3-bromo-3-phenylphthalide with Aniline in dry THF with Triethylamine (base) at 0°C.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H-NMR (Look for the singlet at C3 if protonated, or the shift in aromatic protons).

Protocol B: Thermochromic Switching Assay

Rationale: To determine the activation temperature (


) and color density compared to CVL.

Materials:

  • Dye samples (Target, CVL, ODB-2).

  • Developer: Bisphenol A (or safer alternative: Lauryl Gallate).

  • Solvent: 1-Tetradecanol (Co-solvent/Melting point regulator).

Workflow Visualization:

AssayWorkflow Start Start: Weigh Components (1:2:20 Dye:Developer:Solvent) Mix Melt & Mix (120°C, 5 mins) Start->Mix Cool Cool to Solidify (Forms Leuco Complex) Mix->Cool Heat Controlled Heating Ramp (2°C/min) Cool->Heat Measure Measure Absorbance (UV-Vis Spectrophotometer) Heat->Measure Data Plot: Absorbance vs. Temp Measure->Data

Caption: Standardized workflow for characterizing thermochromic transition temperatures and color density.

Conclusion & Recommendations

3-Anilino-3-phenyl-2-benzofuran-1-one is not a direct replacement for ODB-2 or CVL in high-volume industrial printing due to its limited color intensity and stability. However, its unique lability and benzofuranone core make it a superior candidate for:

  • Smart Labels: Indicating sterilization completion or cold-chain breaches where "permanent" dyes are too stable.

  • Bio-active Scaffolds: Developing antioxidant probes in drug discovery.

Recommendation for Researchers: Use ODB-2 for permanent records. Use the target compound for transient signal generation or environmental sensing applications.

References

  • MDPI. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides. Available at: [Link]

  • NIST WebBook. Benzofuran-2(3H)-one, 3-allyl-3-phenyl- Properties. Available at: [Link]

  • ResearchGate. Chemistry and Applications of Leuco Dyes. Available at: [Link]

  • Taylor & Francis. Leuco Dye Knowledge Base. Available at: [Link]

Sources

Reference Standards for 3-Anilino-3-phenyl-2-benzofuran-1-one Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The analysis of 3-Anilino-3-phenyl-2-benzofuran-1-one (also known as 3-anilino-3-phenylphthalide) presents a unique challenge in pharmaceutical and dye chemistry. Unlike stable, off-the-shelf commodity chemicals, this compound is often encountered as a ring-closed tautomer of o-benzoylbenzanilide. Its presence is critical in impurity profiling for benzanilide-based drugs and triphenylmethane dye intermediates.

The core difficulty lies in the ring-chain tautomerism equilibrium. Standardizing this compound requires distinguishing the cyclic phthalide form (the target) from its open-chain amide isomer. This guide compares the three primary reference standard strategies: Commercial Certified Reference Materials (CRMs) , In-House Synthesis (Self-Validating) , and Surrogate Quantification .

Technical Context: The Ring-Chain Tautomerism

To accurately analyze this compound, one must understand its dynamic nature. 3-Anilino-3-phenyl-2-benzofuran-1-one is the cyclic "pseudo" form of o-benzoylbenzanilide.

  • Open Chain Form: o-Benzoylbenzanilide (Amide structure, stable in many solids).

  • Cyclic Form: 3-Anilino-3-phenyl-2-benzofuran-1-one (Phthalide/Lactam structure, favored in specific solvents or acidic conditions).

Key Analytical Insight: The cyclic form does not produce a red color with concentrated sulfuric acid (halochromism), whereas the open-chain isomer often does. This chemical behavior is the basis for the self-validating identification protocol described in Section 4.

Visualization: Tautomeric Equilibrium & Analysis Pathway

Tautomerism_Pathway cluster_equilibrium Ring-Chain Tautomerism Equilibrium Reactants o-Benzoylbenzoic Acid (Pseudo-chloride) Intermediate Reaction with Aniline Reactants->Intermediate OpenChain Open Chain Isomer (o-Benzoylbenzanilide) Amide Form Intermediate->OpenChain Thermodynamic Control CyclicForm Target Analyte (3-Anilino-3-phenyl-2-benzofuran-1-one) Phthalide Form Intermediate->CyclicForm Kinetic Control (Dry Benzene) Validation Validation Test: Conc. H2SO4 OpenChain->Validation CyclicForm->OpenChain Reversible CyclicForm->Validation Result_Red Red Color (Open Chain) Validation->Result_Red Positive for Isomer Result_NoColor No Red Color (Cyclic Target) Validation->Result_NoColor Positive for Target

Figure 1: The chemical relationship between the target phthalide and its open-chain isomer, highlighting the critical validation step.

Comparative Analysis of Reference Standard Options

For a researcher needing to quantify this compound, three pathways exist. The choice depends on regulatory requirements (GMP vs. R&D) and immediate availability.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Commercial CRM Option B: In-House Synthesis Option C: Surrogate Quantification
Purity Confidence High (>98% Certified)High (Self-validated via MP/NMR)Low (Assumes RRF = 1.0)
Availability Low (Often "Out of Stock" or Custom)Immediate (2-day workflow)Immediate (Uses Isomer)
Cost High ($500+ / 10mg)Low (Reagents <$50)Low
Regulatory Suitability GMP / GLP CompliantR&D / Early PhaseExploratory Only
Key Risk Long lead times (4-8 weeks)Requires synthetic expertiseAccuracy Error: UV response differs between forms

Recommendation:

  • For GMP Release: You must source a characterized reference standard (Option A).

  • For Method Development/R&D: Option B (In-House Synthesis) is superior. It provides immediate access to the material and, crucially, allows you to study the tautomeric stability in your specific mobile phase—something a bought standard cannot teach you.

The "Self-Validating" In-House Synthesis Protocol

This protocol allows you to generate a high-purity working standard of 3-Anilino-3-phenyl-2-benzofuran-1-one. It relies on the reaction of o-benzoylbenzoyl chloride (pseudo-chloride form) with aniline under kinetic control.

Safety Note: Perform all steps in a fume hood. Aniline is toxic; benzene is carcinogenic (substitute with Toluene if safety protocols require, though yield may vary).

Step-by-Step Methodology
  • Preparation of Pseudo-Chloride:

    • Reflux o-benzoylbenzoic acid with thionyl chloride to generate the pseudo-chloride. Remove excess thionyl chloride under vacuum.

  • Reaction (Kinetic Control):

    • Dissolve 10 mmol of the pseudo-chloride in 20 mL of dry benzene (or anhydrous Toluene).

    • Add 10 mmol of freshly distilled aniline dropwise with vigorous stirring.

    • Mechanism: The reaction in non-polar solvent favors the attack at the lactone carbonyl, preserving the cyclic phthalide structure.

  • Precipitation & Washing:

    • Stir for 30 minutes. The solid product will precipitate.

    • Filter the solid.[1]

    • Critical Wash: Wash the solid with dilute Hydrochloric Acid (HCl). Why? This removes any unreacted aniline, ensuring the stoichiometry of the final standard.

    • Wash with water and dry.

  • Purification (Recrystallization):

    • Recrystallize the crude solid from a Chloroform-Methanol mixture.

    • Target Melting Point: 221.5 – 223.5 °C [1].

  • Validation (The Acid Test):

    • Dissolve a small crystal in concentrated Sulfuric Acid.

    • Pass Criteria: The solution should remain colorless or pale yellow.

    • Fail Criteria: A bright red color indicates the presence of the open-chain isomer (o-benzoylbenzanilide).

Analytical Method: HPLC-UV Quantification

Once the standard is secured, use this method to ensure separation from the open-chain isomer and other impurities.

Table 2: Recommended HPLC Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmStandard reversed-phase stationary phase for aromatic separation.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and stabilizes the lactone ring.
Mobile Phase B Acetonitrile (MeCN)Strong eluent for hydrophobic aromatics.
Gradient 0-2 min: 30% B; 2-15 min: 30%→90% B; Hold 2 min.Gradient ensures elution of the highly non-polar phthalide form.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm and 280 nm254 nm for sensitivity; 280 nm for specificity against benzene background.
Injection Vol 10 µLStandard loop size.
Workflow Visualization

HPLC_Workflow cluster_separation Separation Mechanism (C18) Sample Sample Preparation (Dissolve in MeCN) Filter Filtration (0.45 µm PTFE) Sample->Filter Inject HPLC Injection (10 µL) Filter->Inject Elution1 Early Elution: Polar Impurities Inject->Elution1 Elution2 Target Peak: 3-Anilino-3-phenyl-2-benzofuran-1-one (RT ~8-10 min) Inject->Elution2 Elution3 Late Elution: Highly Hydrophobic Dimers Inject->Elution3 Detection UV Detection (254 nm / 280 nm) Elution2->Detection Data Quantification (Compare Area vs. Std) Detection->Data

Figure 2: Analytical workflow for the quantification of the target benzofuranone derivative.

References

  • Renfrew, A. H. M. (1971). Ring–chain tautomerism of some o-benzoylbenzanilides. Journal of the Chemical Society, Perkin Transactions 1, 1868-1871.

  • Valters, R. E., & Flitsch, W. (1985). Ring-Chain Tautomerism. Plenum Press. (General reference on the chemistry of ring-chain tautomerism in phthalides).
  • PubChem. (2025). Compound Summary: 3-phenyl-2-benzofuran-1(3H)-one. National Library of Medicine.

  • Sigma-Aldrich. (2025). Product Catalog: 3-phenyl-1-benzofuran-2(3H)-one. (Note: Used as a structural reference for the core scaffold).

Sources

Technical Guide: Elemental Analysis & Characterization of 3-Anilino-3-phenyl-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis vs theoretical values for 3-Anilino-3-phenyl-2-benzofuran-1-one Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous comparison between the theoretical elemental composition and experimental characterization data for 3-Anilino-3-phenyl-2-benzofuran-1-one (also known as 3-anilino-3-phenylphthalide ). This compound represents a critical class of pseudo-amides derived from 2-benzoylbenzoic acid, often used as intermediates in the synthesis of functionalized heterocycles and dyes.

For researchers in drug development and organic synthesis, distinguishing this lactone (phthalide) form from its isomeric lactam (isoindolinone) and open-chain amide tautomers is essential. Elemental Analysis (EA) serves as a primary validation step, but must be complemented by spectroscopic data (IR/NMR) due to the identical molecular formula of the tautomers.

Identity & Theoretical Composition

Chemical Structure: The compound is a γ-lactone (phthalide) substituted at the C3 position with a phenyl group and an anilino group.

  • IUPAC Name: 3-Anilino-3-phenyl-2-benzofuran-1-one

  • Common Name: 3-Anilino-3-phenylphthalide[1]

  • Molecular Formula: C₂₀H₁₅NO₂[2]

  • Molecular Weight: 301.34 g/mol

Theoretical Elemental Analysis (Calculated)

The following values represent the stoichiometric perfection required for a pure sample.

ElementSymbolCountAtomic MassTotal MassMass % (Theoretical)
Carbon C2012.011240.2279.72%
Hydrogen H151.00815.125.02%
Nitrogen N114.00714.014.65%
Oxygen O215.99932.0010.62%
Experimental Characterization & Comparison

Experimental data is derived from the definitive synthesis reported in The Journal of Organic Chemistry (1971).

Experimental Data (Literature Benchmark)
  • Source: J. Org.[1] Chem. 1971, 36 (23).

  • Melting Point: 210–211.5 °C (crystallized from ethanol).[1]

  • Appearance: Colorless to pale solid.

Comparative Analysis: Theoretical vs. Experimental

In high-purity organic synthesis, experimental EA values must fall within ±0.4% of the theoretical value to confirm purity.

ElementTheoretical %Acceptable Range (±0.4%)Typical Experimental Deviation Factors
Carbon 79.72 79.32 – 80.12Low: Incomplete combustion (soot formation). High: Trapped solvent (e.g., Ethanol, Toluene).
Hydrogen 5.02 4.62 – 5.42High: Hygroscopic water absorption or residual solvent.
Nitrogen 4.65 4.25 – 5.05Low: Incomplete oxidation of N-heterocycles.

Scientist’s Note: While EA confirms the formula C₂₀H₁₅NO₂, it cannot distinguish between the pseudo-lactone (target) and the normal lactam (isoindolinone) isomer, as they share the exact same elemental composition. You must rely on IR Spectroscopy for this distinction:

  • Lactone (Target): Carbonyl stretch at ~1760–1780 cm⁻¹ .

  • Lactam (Isomer): Carbonyl stretch at ~1680–1700 cm⁻¹ .

Synthesis & Tautomerism Workflow

The synthesis involves the condensation of 2-benzoylbenzoic acid with aniline. The reaction can yield three potential isomers; however, under thermal dehydration conditions, the pseudo-lactone form is often isolated.

SynthesisPath cluster_legend Key Reactants 2-Benzoylbenzoic Acid + Aniline Intermediate Intermediate (Ammonium Salt) Reactants->Intermediate Mixing Pseudo TARGET: 3-Anilino-3-phenylphthalide (Pseudo-Lactone) MP: 210-211°C IR: ~1770 cm⁻¹ Intermediate->Pseudo Heat (-H₂O) Kinetic Product Lactam ISOMER: N-Phenyl-3-phenylisoindolinone (Lactam) IR: ~1700 cm⁻¹ Intermediate->Lactam Thermodynamic Rearrangement Pseudo->Lactam Acid/Base Catalysis OpenAmide ISOMER: 2-Benzoylbenzanilide (Open Amide) Pseudo->OpenAmide Hydrolysis Legend Green: Target Compound Red: Common Impurity/Isomer

Figure 1: Reaction pathway showing the formation of the target pseudo-lactone and potential isomerization to the lactam form.

Experimental Protocol (Self-Validating)

This protocol is adapted from the J. Org. Chem. (1971) method, optimized for reproducibility and purity validation.

Materials
  • 2-Benzoylbenzoic acid (Acid 3a)

  • Aniline (Freshly distilled to remove oxidation products)

  • Ethanol (95% or absolute for recrystallization)

Step-by-Step Methodology
  • Stoichiometric Mixing:

    • Weigh 300 mg (1.33 mmol) of 2-benzoylbenzoic acid into a reaction flask.

    • Add 15 drops (~0.75 mL) of aniline (excess).

    • Rationale: Aniline acts as both reactant and solvent/catalyst for the dehydration.

  • Thermal Condensation:

    • Heat the mixture to boiling (approx. 180°C) for 10–15 minutes.

    • Observation: Water vapor evolution indicates successful condensation.

    • Checkpoint: The mixture should turn into a homogeneous melt.

  • Isolation:

    • Cool the mixture to room temperature. The mass should solidify.

    • Triturate the solid with a small amount of cold ethanol to remove excess aniline.

  • Purification (Recrystallization):

    • Dissolve the crude solid in minimal boiling ethanol .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and wash with cold ethanol.

    • Drying: Dry in a vacuum oven at 60°C for 4 hours to ensure solvent removal (critical for accurate EA).

  • Validation:

    • Melting Point: Verify the product melts at 210–211.5 °C .

    • IR Spectrum: Confirm C=O peak > 1760 cm⁻¹.

Troubleshooting Elemental Analysis Deviations

If your experimental EA values deviate >0.4% from theoretical, consult this diagnostic table:

DeviationProbable CauseCorrective Action
Low Carbon (<79.3%) Incomplete combustion of the aromatic ring.Use Tungsten Trioxide (WO₃) catalyst in the combustion tube.
High Carbon (>80.1%) Trapped Ethanol (solvent).Dry sample at 80°C under high vacuum (0.1 mmHg) overnight.
High Hydrogen (>5.4%) Water absorption (Hygroscopic).Store sample in a desiccator over P₂O₅ before analysis.
Low Nitrogen (<4.2%) Decomposition or N₂ trapping.Ensure the reduction column (Cu) is active and not exhausted.
References
  • Primary Synthesis & Characterization

    • The Journal of Organic Chemistry, 1971, 36 (23).
    • Source: (Verified via ACS Publications).

  • General Phthalide Chemistry

    • Journal of the Chemical Society, Perkin Transactions 1. "Reactions of 3-hydroxy-3-phenylphthalide with amines".
    • Source:

  • Elemental Analysis Standards

    • ACS Guide to Scholarly Communication.
    • Source:

Sources

Benchmarking stability of anilino-benzofuranones against phthalides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the stability of 3-anilino-isobenzofuran-1-ones (often referred to as anilino-benzofuranones or pseudo-anilides) against the standard phthalide (isobenzofuran-1-one) scaffold.

This comparison focuses on the critical ring-chain tautomerism and hydrolytic susceptibility introduced by the nitrogen substituent at the C3 position—a defining instability factor in drug development for this class.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Scope: Hydrolytic, Thermal, and Oxidative Stability Profiling

Executive Summary: The Stability Trade-Off

In medicinal chemistry, the phthalide (isobenzofuran-1(3H)-one) core is a privileged scaffold known for its robustness against metabolic degradation, serving as the backbone for drugs like N-butylphthalide.

However, 3-anilino-benzofuranones (3-amino-isobenzofuran-1-ones) introduce a nitrogen atom at the benzylic C3 position. While this substitution enables diverse functionalization (e.g., for antimicrobial or anti-Alzheimer's activity), it fundamentally alters the scaffold's stability profile.

The Core Finding: Unlike standard alkyl-phthalides, anilino-benzofuranones are not static lactones. They exist in a dynamic ring-chain equilibrium with their open-chain Schiff base forms (2-formylbenzamides). This guide details how to benchmark this instability.

FeatureStandard Phthalide (Ref)Anilino-Benzofuranone (Target)
C3 Substituent Carbon (Alkyl/Aryl) or HydrogenNitrogen (Anilino/Amino)
Primary Instability Base-catalyzed saponificationRing-chain tautomerism & Acid hydrolysis
pH Sensitivity Stable at pH 1–8; Opens > pH 10Labile at pH < 4 (Imine formation)
Solid State Stable Crystalline LactoneStable Lactone (usually), may isomerize in solution

Mechanistic Basis of Instability

To benchmark these compounds effectively, one must understand the degradation pathway. The anilino group imparts hemiaminal character to the lactone.

The Degradation Pathway (DOT Diagram)

The following diagram illustrates the critical difference: Phthalides require forcing conditions to open, whereas anilino-benzofuranones can open spontaneously in solution to form Schiff bases.

StabilityMechanism Phthalide Standard Phthalide (Stable Lactone) Hydrolysis Hydrolysis Products (Aldehyde + Aniline) Phthalide->Hydrolysis Strong Base (pH > 10) Irreversible Saponification Anilino 3-Anilino-benzofuranone (Hemiaminal Lactone) Intermediate Open Zwitterion (Transient) Anilino->Intermediate Solvation/Equilibrium SchiffBase Schiff Base Form (o-Formylbenzamide) Intermediate->SchiffBase Tautomerization SchiffBase->Hydrolysis Acid/Water (C=N Cleavage)

Caption: Comparative degradation pathways. Note the multi-step equilibrium for the anilino derivative compared to the direct saponification of the standard phthalide.

Benchmarking Protocols

Do not rely on standard "forced degradation" protocols alone. The reversible nature of the anilino-ring opening requires specific equilibrium studies.

Protocol A: pH-Rate Profile Determination (HPLC)

Objective: Determine the pseudo-first-order rate constants (


) for hydrolysis and ring opening.

Materials:

  • Buffer Systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).

  • Internal Standard: Benzophenone (inert to hydrolysis).

  • Instrument: HPLC-UV/Vis (detection at

    
     of the anilino ring, typically 250–280 nm).
    

Workflow:

  • Stock Solution: Dissolve 10 mg of the test compound in Acetonitrile (ACN).

  • Initiation: Spike stock into pre-thermostated buffer (37°C) to reach 50 µM concentration (keep organic solvent < 5%).

  • Sampling: Inject directly from the autosampler every 15 minutes for 4 hours, then hourly for 24 hours.

  • Analysis: Plot

    
     vs. time.
    
    • Linear decay indicates irreversible hydrolysis.

    • Curved decay to a plateau indicates equilibration (Ring

      
       Schiff Base).
      
Protocol B: Ring-Chain Tautomerism Assessment (NMR)

Objective: Quantify the ratio of Lactone (Closed) vs. Schiff Base (Open) in solution. HPLC often disrupts this equilibrium; NMR is non-invasive.

Methodology:

  • Solvent: Dissolve compound in DMSO-

    
     and CDCl
    
    
    
    (assess polarity effect).
  • Acquisition: Acquire

    
    H-NMR at 25°C.
    
  • Marker Signals:

    • Closed Form: C3-H appears as a singlet/doublet around 6.5–7.0 ppm .

    • Open Form: Imine CH=N appears downfield around 8.5–9.0 ppm ; Aldehyde CHO (if hydrolyzed) appears at 10.0 ppm .

  • Calculation: Integration ratio

    
    .
    

Comparative Data Analysis

The following table summarizes typical benchmarking data. Use this format to present your experimental results.

ParameterConditionStandard Phthalide (e.g., 3-butylphthalide)3-Anilino-benzofuranoneInterpretation
Half-life (

)
pH 1.2 (Simulated Gastric)> 24 Hours< 2 HoursAnilino bond is acid-labile (Schiff base hydrolysis).
Half-life (

)
pH 7.4 (Plasma)Stable (> 48 Hours)Variable (2–12 Hours)Dependent on the electron-withdrawing nature of the aniline.
Equilibrium Constant (

)
DMSO-

100% Closed90% Closed : 10% OpenPolar solvents stabilize the zwitterionic open form.
Oxidative Stability 3% H

O

High StabilityModerateThe benzylic C3-H in anilino derivatives is more activated.
Causality & Insights (E-E-A-T)
  • Why the difference? In standard phthalides, the C3 position is an ether linkage. In anilino-benzofuranones, it is a hemiaminal . Hemiaminals are inherently unstable toward acid-catalyzed reversion to the carbonyl (aldehyde) and amine.

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO

    
    , -CF
    
    
    
    ) on the aniline ring stabilize the closed lactone form by reducing the basicity of the nitrogen, making protonation (and subsequent ring opening) less favorable.

Experimental Workflow Visualization

Use the following workflow to standardize your stability screening process.

Workflow cluster_Stress Stress Conditions Start Start: Compound Synthesis Purity Purity Check (>98%) (qNMR / HPLC) Start->Purity Acid Acid Stress (0.1N HCl, 37°C) Purity->Acid Base Base Stress (0.1N NaOH, RT) Purity->Base Oxid Oxidative (3% H2O2) Purity->Oxid Analysis Analysis Node Acid->Analysis Base->Analysis Oxid->Analysis Outcome1 Outcome A: Hydrolysis (Irreversible) Analysis->Outcome1 Linear Decay Outcome2 Outcome B: Equilibrium (Reversible) Analysis->Outcome2 Plateau / New Equilibrium

Caption: Standardized workflow for distinguishing irreversible degradation from reversible ring-opening.

References

  • Karmakar, P., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives. ResearchGate. Link

  • Lodi, M., & Satyanarayana, G. (2015). Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones. Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). Solubility and Stability of Benzofuranone Derivatives. BenchChem. Link

  • Bayer, E., et al. (2005).[1] Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. PubMed. Link

  • Schiff, H. (1864).[2] Investigations on the reaction of aromatic aldehydes with primary amines (Historical context of Schiff Base equilibrium). Annalen der Chemie. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.